Tributylthiourea
Description
Contextualization within Thiourea (B124793) Chemistry
Thiourea and its derivatives are defined by the presence of a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This structure is analogous to urea (B33335), with the oxygen atom replaced by sulfur. This substitution has profound effects on the molecule's chemical behavior. Thioureas are generally stronger hydrogen-bond donors than their urea counterparts because the sulfur atom is less electronegative than oxygen, which increases the positive charge on the amino groups. wikipedia.org
This capacity for strong, dual hydrogen-bonding is a cornerstone of their utility. rsc.org The N-H protons of the thiourea backbone can interact with electron-rich centers, such as carbonyl oxygens or imine nitrogens, activating substrates in chemical reactions. wikipedia.org Furthermore, the presence of lone pair electrons on both the sulfur and nitrogen atoms allows thiourea derivatives to act as effective ligands in coordination chemistry, forming stable complexes with various transition metals. cardiff.ac.ukyoutube.com
The general synthesis of thiourea derivatives often involves straightforward and high-yield methods, such as the reaction of an amine with an isothiocyanate, making a wide range of substituted thioureas readily accessible for study and application. researchgate.netuobaghdad.edu.iq
| Property | Description | Primary Application Area |
|---|---|---|
| Dual Hydrogen-Bond Donation | The two N-H groups can form simultaneous hydrogen bonds with a substrate, leading to its activation. | Organocatalysis |
| Ligand Capability | Lone electron pairs on sulfur and nitrogen atoms allow for coordination with metal centers. | Coordination Chemistry, Materials Science |
| Surface Adsorption | The polar nature of the thiocarbonyl group and heteroatoms facilitates adsorption onto metal surfaces. | Corrosion Inhibition |
| Synthetic Accessibility | Derivatives are readily synthesized from common starting materials like amines and isothiocyanates. | General Chemical Synthesis |
Evolution of Research Interest in Tributylthiourea
Research interest in thiourea derivatives has evolved significantly over the decades. Early studies often focused on their synthesis, characterization, and fundamental coordination chemistry. cardiff.ac.uk However, the turn of the 21st century saw a marked surge in new areas of investigation.
A pivotal development was the recognition of thiourea derivatives as highly effective organocatalysts. Pioneering work demonstrated that chiral thioureas could catalyze a variety of asymmetric reactions with high efficiency and enantioselectivity, operating through non-covalent hydrogen-bonding interactions. wikipedia.orgrsc.org This discovery opened a major new field of research, positioning thioureas as powerful tools for metal-free catalysis. researchgate.net
Simultaneously, extensive research has been dedicated to the role of thiourea and its derivatives as corrosion inhibitors for various metals and alloys, including aluminum and steel, particularly in acidic environments. analis.com.myjmaterenvironsci.comijaet.org Studies have systematically investigated how inhibitor concentration, temperature, and molecular structure affect inhibition efficiency, with the mechanism primarily involving the adsorption of the thiourea molecule onto the metal surface to form a protective barrier. jmaterenvironsci.comwjarr.com This area remains an active field of academic and industrial research due to the economic and safety implications of metal corrosion. jmaterenvironsci.com
Overview of Key Academic Research Trajectories
The unique properties of the thiourea scaffold have led to several distinct and active trajectories in academic research. These fields leverage the core chemical functionalities of the molecule, including this compound, for various purposes.
Organocatalysis: The most prominent recent application of thiourea derivatives is in organocatalysis. wikipedia.org These molecules function as hydrogen-bond donors to activate electrophiles. rsc.org Unlike traditional metal-based catalysts, thiourea catalysts are generally non-toxic, bench-stable, and tolerant of air and moisture. wikipedia.org Research in this area focuses on designing new chiral thiourea catalysts to achieve high stereoselectivity in a wide range of organic transformations, including Michael additions, aza-Henry reactions, and glycosylations. nih.govnih.gov The catalytic activity is modulated by the substituents on the nitrogen atoms, which influence the acidity of the N-H protons. wikipedia.org
Corrosion Inhibition: A long-standing and significant research area is the use of thiourea derivatives as corrosion inhibitors. jmaterenvironsci.com Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective inhibitors because these atoms act as centers for adsorption on metal surfaces. analis.com.my The thiourea molecule can be protonated in acidic solutions, enhancing its adsorption. jmaterenvironsci.com Research focuses on quantifying inhibition efficiency under different conditions and for various metals, often employing techniques like weight loss measurements and electrochemical studies. analis.com.myresearchgate.net The mechanism is generally attributed to physisorption or chemisorption, where the inhibitor forms a protective film that isolates the metal from the corrosive medium. wjarr.com
| Research Trajectory | Underlying Chemical Principle | Key Research Objectives | Representative Applications |
|---|---|---|---|
| Organocatalysis | Double hydrogen-bond donation activating substrates. wikipedia.orgrsc.org | Development of new catalysts for asymmetric synthesis; achieving high enantioselectivity. nih.gov | Asymmetric aza-Henry reactions, Michael additions, stereoselective glycosylations. nih.govnih.gov |
| Corrosion Inhibition | Adsorption onto metal surfaces via N and S heteroatoms, forming a protective film. analis.com.myjmaterenvironsci.com | Improving inhibition efficiency for various metals in acidic/alkaline media; understanding adsorption mechanisms. wjarr.comresearchgate.net | Protection of steel and aluminum in industrial acid cleaning and processing. analis.com.myijaet.org |
| Coordination Chemistry | Ability of N and S atoms to act as ligands and form complexes with metal ions. cardiff.ac.uk | Synthesis of novel metal-organic frameworks and complexes with specific geometries and properties. cardiff.ac.ukdntb.gov.ua | Pre-concentration of metals, development of new materials, and potential catalytic applications of the resulting complexes. cardiff.ac.uk |
Coordination Chemistry: The ability of thioureas to act as ligands for metal ions continues to be a fruitful area of study. cardiff.ac.uk The sulfur atom, in particular, is a soft donor that readily coordinates with a variety of transition metals. The resulting coordination complexes have diverse geometries and can exhibit interesting electronic, magnetic, and catalytic properties. cardiff.ac.uk Research in this field involves the synthesis and characterization of these metal complexes and exploring their potential applications in areas such as materials science and as precursors for other chemical transformations. dntb.gov.ua
Structure
3D Structure
Properties
IUPAC Name |
1,1,3-tributylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S/c1-4-7-10-14-13(16)15(11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYXMTORTDACTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)N(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062400 | |
| Record name | Tributylthiourea | |
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Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2422-88-0 | |
| Record name | N,N,N′-Tributylthiourea | |
| Source | CAS Common Chemistry | |
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| Record name | Tributylthiourea | |
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| Record name | Tributylthiourea | |
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| Record name | Thiourea, N,N,N'-tributyl- | |
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| Record name | Tributylthiourea | |
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| Record name | Tributyl-2-thiourea | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIBUTYLTHIOUREA | |
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Advanced Synthetic Methodologies for Tributylthiourea and Its Derivatives
Unconventional Synthetic Pathways
Unconventional synthetic strategies leverage novel catalytic systems and reaction concepts to construct the thiourea (B124793) backbone. These pathways, including metal-catalyzed couplings, organocatalysis, and multicomponent reactions, offer unique advantages in terms of substrate scope, reaction conditions, and molecular complexity.
Transition-metal catalysis provides powerful tools for the formation of carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds, which are central to the thiourea structure. While direct metal-catalyzed synthesis of tributylthiourea is not extensively documented, related methodologies for producing substituted thioureas highlight the potential of this approach. These reactions often utilize dithiocarbamates or carbon disulfide as key reagents.
One notable method involves the reaction of dithiocarbamates with primary amines, mediated by metal complexes. For instance, studies have shown that dioxomolybdenum dialkyl dithiocarbamates can react with primary amines in refluxing toluene (B28343) to produce various thiourea derivatives. mdpi.com Similarly, bis(dimethyldithiocarbamato) zinc(II) has been used to generate both 1,3-disubstituted and trisubstituted thioureas from primary amines. mdpi.com Another approach utilizes a heterogeneous catalyst, such as a ZnO/Al2O3 composite, for the synthesis of symmetrical N,N'-disubstituted thioureas from amines and carbon disulfide, demonstrating a pathway that avoids more hazardous reagents like thiophosgene. acs.org
Table 1: Examples of Metal-Catalyzed Thiourea Synthesis
| Catalyst/Metal Reagent | Reactants | Product Type | Reference |
|---|---|---|---|
| Dioxomolybdenum dialkyl dithiocarbamates | Dithiocarbamate (B8719985) + Primary Amine | Substituted Thioureas | mdpi.com |
| Bis(dimethyldithiocarbamato) zinc(II) | Dithiocarbamate + Primary Amine | Di- and Trisubstituted Thioureas | mdpi.com |
| ZnO/Al2O3 Composite | Amine + Carbon Disulfide | Symmetrical N,N'-Disubstituted Thioureas | acs.org |
Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a major field in synthesis. While thioureas themselves are famous for their application as organocatalysts, there are also instances where organocatalysts are used for the synthesis of thiourea scaffolds. This approach offers a metal-free alternative for constructing the thiourea core.
A key example is the stereoselective preparation of chiral cyclic thioureas through the reaction of organic isothiocyanates with N-tosylimines. This transformation is efficiently catalyzed by a different chiral thiourea molecule, showcasing a process where a thiourea facilitates the formation of another thiourea derivative. mdpi.com Such reactions proceed through the activation of the substrates via hydrogen bonding, a hallmark of thiourea catalysis. beilstein-journals.org This principle could theoretically be applied to the synthesis of achiral molecules like this compound by using a simpler, non-chiral organocatalyst to facilitate the key bond-forming steps.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. Several MCRs are known to produce thiourea derivatives.
One strategy involves the in situ generation of a thiourea which then participates in further reactions. For example, a primary amine and carbon disulfide can be reacted under microwave conditions to form a symmetrical thiourea, which is then trapped by another reagent in a one-pot process to yield complex heterocyclic products like thiazolines. rsc.org Another MCR protocol for thiourea synthesis involves the reaction of aromatic isocyanides, amines, and disulfide under solvent-free and catalyst-free conditions. mdpi.com Furthermore, continuous-flow systems have been developed for the multicomponent synthesis of thioureas from isocyanides, amines, and an aqueous polysulfide solution, offering a modern and controlled approach to this class of compounds. nih.gov The well-known Biginelli reaction, which traditionally uses urea (B33335), has also been shown to tolerate thiourea derivatives to produce dihydropyrimidinones. mdpi.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.itnih.govitrcweb.org In the context of this compound synthesis, this involves developing solvent-free techniques and employing energy-efficient methods like microwave irradiation to create cleaner and more sustainable manufacturing processes.
Performing reactions without a solvent (neat) or using mechanochemistry (grinding solid reactants together) can significantly reduce chemical waste and simplify product purification. rsc.orgbeilstein-journals.org The synthesis of thioureas is particularly amenable to these techniques.
Numerous N,N'-disubstituted thioureas have been prepared in quantitative yields by the simple manual or automated grinding of amines and isothiocyanates for short periods. nih.gov This "click-mechanochemical" coupling is highly efficient and general. rsc.org In other solvent-free methods, primary or secondary amines are heated with dithiocarbamates at moderate temperatures (50–60 °C) to afford unsymmetrical thioureas with yields ranging from 64% to 100%. mdpi.com The synthesis of 1-octanoyl-3-aryl thiourea derivatives has also been achieved by stirring the corresponding aniline (B41778) with octanoyl isothiocyanate under neat conditions. bdpsjournal.org These methods demonstrate that the formation of the thiourea linkage can often be achieved without the need for bulk solvents.
Table 2: Comparison of Solvent-Free Thiourea Synthesis Methods
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Mechanochemistry | Amine + Isothiocyanate | Manual or automated grinding | ≥99% | nih.gov |
| Thermal (Neat) | Dithiocarbamate + Amine | Heating (50-60°C) | 64-100% | mdpi.com |
| Thermal (Neat) | Aniline + Acyl Isothiocyanate | Stirring (60-65°C) | Excellent | bdpsjournal.org |
Microwave-assisted synthesis has become a valuable tool in green chemistry for its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles. scispace.comrsc.org The synthesis of thioureas has been shown to benefit significantly from this technology.
Flow Chemistry Applications for Continuous Production
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods in chemical synthesis. mt.comthechemicalengineer.com This methodology involves pumping streams of reactants through a chamber, tube, or microreactor where the chemical reaction occurs continuously. mt.com The resulting product stream is collected at the outlet, allowing for uninterrupted manufacturing. mt.com This approach offers numerous advantages, including enhanced process safety due to the small reaction volumes, tighter control over reaction parameters like temperature and mixing, and improved product quality and yield. mt.combeilstein-journals.org
The application of continuous flow technology is particularly advantageous for the synthesis of specialty chemicals like this compound. thechemicalengineer.com By running reactions under pressure, it's possible to use temperatures higher than the solvent's boiling point, which can accelerate reaction rates. mt.com The modular nature of flow chemistry equipment, which typically includes pumps, reaction loops, mixing junctions, and reactors, allows for customizable and scalable workflows. mt.combeilstein-journals.org Real-time analysis of the reaction can be integrated using Process Analytical Technology (PAT), such as in-situ FTIR spectroscopy, to monitor reaction progress, ensure steady-state conditions, and optimize the process on the fly. mt.com This level of control leads to higher-quality products with fewer impurities and faster reaction cycle times compared to batch processes. mt.comcontractpharma.com The adoption of continuous manufacturing is a growing trend in the pharmaceutical and fine chemical industries, driven by the need for more efficient, cost-effective, and safer production methods. thechemicalengineer.comcontractpharma.com
Table 1: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Operation | Reactants are loaded into a vessel, reacted, and then the product is discharged. | Reactants are continuously fed into the reactor, and the product is continuously removed. mt.com |
| Process Control | Less precise control over temperature, mixing, and residence time. | Precise control over key reaction parameters. mt.com |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaways. mt.com | Inherently safer due to small reaction volumes and superior heat transfer. contractpharma.com |
| Scalability | Scaling up can be complex and may alter reaction outcomes. | Linear scalability by running the process for a longer duration or using parallel reactors. beilstein-journals.org |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and improved impurity profiles. contractpharma.com |
| Efficiency | Can be less efficient with significant downtime between batches. thechemicalengineer.com | Higher time-space utilization and potential for automation. thechemicalengineer.combeilstein-journals.org |
Waste Minimization Strategies in this compound Synthesis
Effective waste minimization is a critical aspect of sustainable chemical manufacturing, aiming to reduce environmental impact and improve economic efficiency. numberanalytics.comiistr.org Strategies for minimizing waste in the synthesis of this compound are centered around the principles of green chemistry, focusing on source reduction, process optimization, and recycling. numberanalytics.comresearchgate.net
Source Reduction: This is the primary strategy and involves minimizing or eliminating waste at its point of generation. numberanalytics.comiistr.org
Process Optimization: Improving the reaction pathway to maximize the conversion of reactants to the desired product, thereby reducing the formation of byproducts. numberanalytics.comresearchgate.net This can involve optimizing temperature, pressure, catalyst loading, and reaction time.
Material Substitution: Replacing hazardous or waste-generating materials with more environmentally benign alternatives. For instance, using less toxic solvents or developing catalyst systems that can be recycled and reused. numberanalytics.com
Inventory Management: Implementing "just-in-time" delivery of raw materials to prevent over-ordering and the subsequent waste from expired or excess chemicals. numberanalytics.comiistr.org
Recycling and Reuse: Implementing procedures to recover and reuse unreacted starting materials, solvents, and catalysts is crucial. For example, modern synthesis protocols often focus on developing catalysts that can be easily separated from the reaction mixture and used in subsequent batches. yourhome.gov.au
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules, which are non-superimposable mirror images of each other (enantiomers), is a significant area of organic chemistry. chiroblock.com Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis due to their ability to activate substrates through hydrogen bonding. mdpi.comjst.go.jp
Enantioselective Formation of Chiral Centers
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Bifunctional thiourea catalysts, which contain both a hydrogen-bond-donating thiourea group and a basic site (like a tertiary amine), are highly effective in this regard. jst.go.jp These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction. jst.go.jp
The mechanism often involves the thiourea moiety acting as a Lewis acid, activating an electrophile, while the amine group acts as a Brønsted base, activating a nucleophile. This dual activation within a chiral scaffold orients the reactants in a specific way, leading to the preferential formation of one enantiomer over the other. acs.org Catalysts derived from natural products, such as Cinchona alkaloids, have been successfully used to promote various enantioselective reactions, including Michael additions and Pictet-Spengler cyclizations, with high enantioselectivity (ee). mdpi.comjst.go.jpnih.gov For instance, in the Pictet-Spengler reaction, a chiral thiourea, in cooperation with a co-catalyst, can stabilize intermediates and transition states, controlling the stereochemical outcome of the final product. acs.orgnih.gov
Diastereoselective Synthesis of Complex Thiourea Architectures
When a molecule contains multiple chiral centers, several diastereomers can exist. Diastereoselective synthesis focuses on controlling the relative stereochemistry of these centers. Chiral thiourea catalysts are instrumental in constructing complex molecular architectures with high diastereoselectivity. beilstein-journals.org
These catalysts have been employed in various cascade reactions, where multiple bonds and stereocenters are formed in a single operation. mdpi.comumich.edu For example, in Michael addition reactions catalyzed by primary amine-thioureas, the catalyst can form an enamine intermediate with a ketone, which then reacts with an electrophile. beilstein-journals.org The chiral environment provided by the catalyst directs the approach of the electrophile, controlling the formation of new stereocenters relative to existing ones. beilstein-journals.org Such methods have been used to synthesize highly functionalized six-membered rings and spirocyclic compounds containing multiple chiral centers with good to excellent yields and selectivities. mdpi.combeilstein-journals.org The ability of the thiourea catalyst to organize the transition state through a network of hydrogen bonds is key to achieving high levels of diastereocontrol. nih.gov
Table 2: Examples of Chiral Thiourea-Catalyzed Asymmetric Reactions
| Reaction Type | Catalyst Type | Key Feature | Typical Outcome |
|---|---|---|---|
| Pictet-Spengler Reaction | Bifunctional Thiourea + Acid Co-catalyst | Stabilizes intermediates and transition states via hydrogen bonding. acs.orgnih.gov | High enantioselectivity (e.g., up to 94% ee). nih.gov |
| Michael Addition | Primary Amine-Thiourea | Forms a chiral enamine intermediate to direct the nucleophilic attack. beilstein-journals.org | Good yields and high enantioselectivity (up to 98% ee). beilstein-journals.org |
| Intramolecular Desymmetrization | Cinchonine-derived Thiourea | Catalyzes aza-Michael reaction to create bicyclic systems with two chiral centers. beilstein-journals.org | Excellent yields and enantioselectivity. beilstein-journals.org |
| [5+2] Cycloaddition | Dual Catalyst System (Chiral + Achiral Thiourea) | Creates complex tricyclic structures. rsc.org | High enantioselectivity for 8-oxabicyclo[3.2.1]octane architectures. umich.edu |
Scalability and Industrial Feasibility of this compound Synthesis
Moving a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of scalability, cost-effectiveness, safety, and efficiency. thechemicalengineer.com Process intensification is a key strategy for achieving these goals. vapourtec.com
Process Intensification Studies
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. vapourtec.comnumberanalytics.com Rather than simply making batch reactors larger, process intensification often involves fundamentally new approaches, with a large proportion of solutions based on continuous flow processing. vapourtec.comorientjchem.org
Key goals and methods in process intensification include:
Reducing Equipment Size: Using microreactors or other compact systems dramatically reduces the physical footprint of a chemical plant. numberanalytics.com
Enhancing Energy Efficiency: Improved heat and mass transfer in intensified systems, like spinning disc reactors or microreactors, reduces energy consumption. vapourtec.comorientjchem.org
Improving Safety: Smaller reactor volumes and better process control mitigate the risks associated with highly exothermic or hazardous reactions. vapourtec.com
Increasing Yield and Selectivity: Precise control over reaction conditions often leads to higher yields and fewer byproducts, reducing waste and downstream purification costs. thechemicalengineer.com
Utilizing Alternative Energy Sources: Technologies like ultrasound (sonochemistry) or microwave irradiation can be used to enhance reaction rates and improve efficiency. kuleuven.bescholar9.com
For the synthesis of this compound, process intensification studies would focus on converting traditional batch syntheses into continuous flow operations, exploring novel reactor designs, and optimizing reaction conditions to maximize throughput and minimize waste and energy usage, thereby making the process industrially feasible and sustainable. thechemicalengineer.comnumberanalytics.com
Economic Considerations in Large-Scale Production
The selection of a synthetic route has the most significant impact on the economic feasibility of producing this compound. researchgate.netorganic-chemistry.org While various methods can yield the target compound, their efficiency, atom economy, and required operating conditions vary substantially, directly influencing the final product cost. For instance, a process with a high yield and mild reaction conditions will generally be more economical than a low-yield process that requires significant energy input for heating or pressure.
Raw Material Costs:
The primary raw materials for the most common synthetic routes to this compound are a butyl-containing precursor, such as tributylamine (B1682462), and a thiourea source. researchgate.net The market price of these feedstocks is a major component of the variable production costs. Bulk pricing for industrial-grade thiourea can range from approximately $1,500 to $2,000 per ton, while tributylamine is a more significant cost driver, with prices around $2.83 per pound (approximately $6,239 per ton) for bulk quantities. made-in-china.comunivarsolutions.com Price volatility in these raw materials can significantly affect the profitability of this compound production. imist.ma Therefore, securing stable, long-term supply contracts for key raw materials is a crucial strategy for large-scale producers.
Interactive Table: Estimated Raw Material Cost Contribution
The following is a hypothetical cost breakdown for producing 1,000 kg of this compound, assuming a simplified 1:1 molar ratio reaction between Tributylamine and a thiourea equivalent for illustrative purposes. Actual consumption will vary based on reaction efficiency and specific process.
| Cost Component | Precursor | Molecular Weight ( g/mol ) | Moles Needed | Mass Needed (kg) | Price (USD/kg) | Estimated Cost (USD) |
| Variable Costs | Tributylamine | 185.35 | 3820 | 708 | 6.24 | 4,418 |
| Thiourea | 76.12 | 3820 | 291 | 1.75 | 509 | |
| Total Raw Material Cost | 4,927 |
Operational and Capital Expenditures:
Beyond raw materials, operational costs such as energy, labor, and maintenance are substantial. imist.ma Chemical synthesis on an industrial scale requires significant energy for heating reactors, distillation for purification, and operating pumps and control systems. Labor costs include skilled chemical operators and technicians for round-the-clock plant operation and quality control.
Capital expenditure involves the initial investment in the manufacturing plant and equipment, including reactors, separation units, storage tanks, and safety infrastructure. The return on this investment is factored into the final product price. Economies of scale play a vital role; larger production volumes typically lead to a lower cost per unit of product by distributing fixed costs over a greater output.
Interactive Table: Hypothetical Production Cost Analysis (per 1,000 kg this compound)
This table provides an illustrative breakdown of the various costs associated with manufacturing this compound on an industrial scale. Percentages are representative of typical chemical production cost structures.
| Cost Category | Description | Estimated Cost (USD) | Percentage of Total |
| Raw Materials | Cost of Tributylamine and Thiourea. | 4,927 | 55.0% |
| Energy | Electricity and steam for heating, cooling, and agitation. | 1,344 | 15.0% |
| Labor | Salaries for operators, supervisors, and quality control personnel. | 1,075 | 12.0% |
| Waste Disposal | Cost of treating and disposing of by-products and solvent waste. | 448 | 5.0% |
| Maintenance & Overheads | Equipment repair, plant administration, insurance. | 627 | 7.0% |
| Depreciation (CAPEX) | Amortization of plant and equipment investment. | 537 | 6.0% |
| Total Estimated Production Cost | 8,958 | 100.0% |
Process Optimization and Sustainability:
Theoretical and Computational Investigations of Tributylthiourea
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of tributylthiourea. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. ukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.org This approach is computationally less expensive than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. wikipedia.org
DFT calculations are used to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms. From this optimized geometry, a range of ground-state properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
The HOMO and LUMO energy levels are crucial for understanding the potential of organic molecules in optoelectronic applications, such as organic solar cells. physchemres.orgjmaterenvironsci.com For a material to be an effective donor in an organic solar cell, its HOMO level should be higher than that of the acceptor material to facilitate efficient charge transfer. physchemres.org DFT calculations, often using functionals like B3LYP, provide reliable estimates of these orbital energies. physchemres.orgjmaterenvironsci.com
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Description | Significance for this compound |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. irjweb.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. aps.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, aim to provide highly accurate solutions to the Schrödinger equation. imperial.ac.ukutwente.nl
For this compound, ab initio calculations can provide a detailed picture of its electronic configuration. This includes the energies and symmetries of all occupied and virtual molecular orbitals. By analyzing the contributions of atomic orbitals to each molecular orbital, one can understand the nature of the electronic distribution within the molecule. While computationally more demanding than DFT, ab initio methods can offer a benchmark for the accuracy of DFT results and are particularly important for systems where electron correlation effects are strong. imperial.ac.uk
The electronic configuration determines not only the ground state properties but also the nature of its excited states, which are important for understanding its photochemical behavior. cecam.org Advanced ab initio methods can be used to calculate the energies of these excited states and the probabilities of electronic transitions between them.
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and delocalization in molecules. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This provides a clear and intuitive picture of the Lewis structure of the molecule.
For this compound, NBO analysis can quantify the hybridization of the atoms and the nature of the bonds, such as the C=S double bond and the C-N and N-H single bonds. It also reveals the extent of electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These delocalization interactions, often analyzed using second-order perturbation theory, indicate charge transfer within the molecule and deviations from the idealized Lewis structure. uni-muenchen.dewisc.edu The strength of these interactions is related to the stability of the molecule and can influence its reactivity. For instance, significant delocalization from a nitrogen lone pair into an adjacent anti-bonding orbital would suggest a degree of resonance stabilization.
Table 2: Key Outputs of NBO Analysis for this compound
| NBO Feature | Description | Insights Gained |
|---|---|---|
| Natural Atomic Charges | The charge on each atom, calculated based on the distribution of electrons in the natural atomic orbitals. | Reveals the polarity of bonds and potential sites for electrostatic interactions. |
| Bonding Orbitals (BD) | Localized two-center orbitals representing chemical bonds (e.g., σC-N, πC=S). | Describes the nature and polarization of individual bonds. |
| Lone Pairs (LP) | Localized one-center orbitals representing non-bonding electron pairs (e.g., on S and N atoms). | Identifies sites for nucleophilic attack or hydrogen bonding. |
| Donor-Acceptor Interactions | Interactions between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). uni-muenchen.de | Quantifies intramolecular charge transfer and delocalization effects. uni-muenchen.dechalcogen.ro |
Molecular Dynamics Simulations of this compound Interactions
While quantum chemical methods are excellent for describing the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. mdpi.com
The conformation of a flexible molecule like this compound can be significantly influenced by the solvent it is in. MD simulations can model this by placing the this compound molecule in a box of solvent molecules (explicit solvent) or by representing the solvent as a continuous medium (implicit solvent). mdpi.com Explicit solvent models provide a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. mdpi.com
By running an MD simulation, one can observe how the butyl chains of this compound fold and move in different solvents, from nonpolar (like hexane) to polar (like water or ethanol). nih.govnih.gov The simulation can reveal the most stable conformations in each solvent and the energetic barriers between them. This information is crucial for understanding how the molecule will behave in different chemical environments, which can affect its reactivity and properties. For example, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent may be favored.
Host-guest chemistry studies the formation of complexes between a host molecule, which has a binding cavity, and a guest molecule that fits within it. numberanalytics.comfiveable.me These interactions are driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. numberanalytics.com MD simulations are a powerful tool for studying the dynamics and thermodynamics of host-guest binding.
Derivatives of this compound could potentially act as guests for various host molecules, such as cyclodextrins or calixarenes. numberanalytics.comnih.gov MD simulations can be used to model the process of a this compound derivative entering the cavity of a host molecule. mdpi.com By calculating the interaction energy between the host and the guest over the course of the simulation, one can determine the stability of the resulting complex. mdpi.com These simulations can also provide detailed insights into the specific interactions that hold the complex together, such as which parts of the this compound derivative are in close contact with the host's cavity. researchgate.net This knowledge is valuable for the design of new supramolecular systems for applications in areas like sensing or materials science. fiveable.me
Ligand-Receptor Binding Dynamics (in non-biological contexts)
In non-biological systems, the concepts of ligand-receptor binding are adapted to describe the interaction of a smaller molecule (the ligand) with a larger entity (the receptor), such as a polymer surface, a nanoparticle, or another molecule. For this compound (TBTU), a notable application in this context is its role as a chemical antiozonant, where it protects elastomeric materials like natural rubber from degradation by ozone. scribd.comresearchgate.net
The "receptor" in this scenario is the polymer matrix of the rubber. The binding dynamics involve several processes:
Migration: TBTU must be able to migrate from the bulk of the polymer to the surface where ozone exposure occurs. This movement is a dynamic process influenced by concentration gradients and the polymer's morphology.
Surface Interaction: At the surface, TBTU can form a protective layer. This involves non-covalent interactions, such as van der Waals forces, with the polymer chains.
Scavenging Reaction: The primary protective mechanism involves TBTU acting as a sacrificial scavenger. It reacts with ozone and the initial products of polymer ozonolysis (ozonides and radicals) at a much faster rate than the polymer's own double bonds. scribd.comakrochem.com This is a dynamic chemical interaction where TBTU is the ligand binding to and deactivating the reactive ozone "receptor." The mechanism is believed to be analogous to that of other thiourea (B124793) derivatives. allenpress.com
Computational models can simulate these dynamics. For instance, molecular dynamics (MD) simulations could be employed to study the diffusion of TBTU within a polymer matrix and its conformational behavior at the polymer-air interface. Quantum mechanics (QM) calculations can model the reaction between TBTU and ozone, determining the reaction barriers and proving that TBTU is a more favorable binding partner for ozone than the polymer's C=C double bonds. While TBTU is effective, its activity is noted to be less than that of other antiozonants like p-phenylenediamines, and it can act as a vulcanization accelerator, which is a factor in its application. scribd.com
Prediction of Reactivity and Reaction Mechanisms
Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the properties of the "transition state," an unstable, high-energy configuration that exists between reactants and products. wuxibiology.comucsb.edunumberanalytics.com According to TST, the rate of a reaction is determined by the concentration of the activated complex (the ensemble of molecules at the transition state) and the frequency with which this complex converts to the product. fiveable.me This is mathematically described by the Eyring equation, which relates the rate constant to the Gibbs free energy of activation (ΔG‡). fiveable.me
A practical example of a this compound-mediated reaction is its use as a coupling reagent in the formation of amide bonds. Although not as common as other urea (B33335) or carbodiimide (B86325) reagents, thioureas can facilitate this transformation. The reaction would proceed as follows:
Activation: The carboxylic acid reacts with an activating agent, and TBTU acts to facilitate the coupling with an amine.
Transition State: The key step that TST would analyze is the nucleophilic attack of the amine on the activated carboxyl group. Computational chemistry, particularly Density Functional Theory (DFT), can be used to model this step. ucsb.edufrontiersin.org
Modeling the Transition State: Scientists can locate the first-order saddle point on the potential energy surface corresponding to the transition state. ucsb.edumit.edu By calculating the structure and energy of this transition state, key kinetic parameters can be determined.
| TST Parameter | Description | Computational Approach for a TBTU-Mediated Reaction |
|---|---|---|
| Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for the reaction to occur. It is the difference in energy between the reactants and the transition state. numberanalytics.com | Calculated using DFT by finding the energy of the transition state structure and subtracting the energy of the initial reactants (e.g., amine and TBTU-activated carboxylic acid). wuxibiology.com |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Computed from the electronic energy difference plus thermal corrections for enthalpy obtained from frequency calculations. |
| Entropy of Activation (ΔS‡) | The change in entropy, reflecting the change in disorder from reactants to the transition state. A negative value suggests a more ordered transition state. | Calculated from the vibrational, rotational, and translational partition functions of the transition state and reactants. |
| Imaginary Frequency | A key indicator of a true transition state. A first-order saddle point has exactly one imaginary frequency. ucsb.edu | Determined via a frequency calculation on the optimized transition state geometry. The corresponding vibrational mode shows the atoms' motion along the reaction coordinate. |
By applying TST, researchers can computationally predict the rate of TBTU-mediated amide bond formation and compare the efficiency of different reaction conditions or catalysts without performing the experiment.
While this compound is often used as a reagent, many structurally related thiourea derivatives are highly effective organocatalysts. beilstein-journals.orgscispace.com Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of a catalytic cycle. numberanalytics.commdpi.com This involves using quantum mechanical methods like DFT to map the entire potential energy surface of the reaction. mdpi.comresearchgate.net
A hypothetical catalytic cycle for a thiourea-catalyzed reaction, such as a Michael addition, would be investigated computationally as follows:
Reactant & Catalyst Binding: The first step is the formation of a complex between the catalyst (thiourea derivative) and the reactants (e.g., a nucleophile and an electrophile). Thioureas are excellent hydrogen-bond donors, capable of activating substrates through these non-covalent interactions. acs.orgmdpi.com
Identifying Intermediates and Transition States: Researchers computationally model each step of the proposed cycle, optimizing the geometry of all intermediates (local minima on the energy surface) and transition states (saddle points connecting the minima). researchgate.netacs.org
Calculating the Energy Profile: The relative free energies of all species in the cycle are calculated. This energy profile reveals the activation barrier for each step. mdpi.comnih.gov
For example, in a bifunctional thiourea catalyst with a basic amine group, DFT calculations can distinguish between different activation modes: whether the thiourea moiety activates the electrophile and the amine activates the nucleophile, or vice versa. acs.org These calculations can correct or confirm mechanistic proposals derived from experimental data. acs.orgnih.govunizar.es
Computational methods are increasingly used to predict the outcome of chemical reactions where multiple products are possible, a property known as selectivity (e.g., regioselectivity or stereoselectivity). chiralpedia.comnumberanalytics.comrsc.org This is particularly relevant for complex organic syntheses where controlling the formation of the desired isomer is critical. numberanalytics.com
The prediction of selectivity relies on comparing the activation energies (ΔG‡) of the competing reaction pathways leading to the different products. The pathway with the lower activation energy will be faster and thus yield the major product under kinetic control. wuxibiology.com Key factors influencing this energy barrier, such as electronic and steric effects, can be quantified using computational tools. numberanalytics.comnumberanalytics.com
Consider a hypothetical reaction where TBTU is used to mediate the formylation of a molecule containing two different amine groups (a primary and a secondary amine). To predict the regioselectivity:
Model Reaction Pathways: Two separate reaction pathways are modeled computationally, one for the formylation of the primary amine and one for the secondary amine.
Locate Transition States: The transition state for the nucleophilic attack of each amine is located and optimized for both pathways.
Compare Activation Energies: The Gibbs free energies of activation (ΔG‡) are calculated for both transition states. The product corresponding to the lower energy pathway is predicted to be the major product.
| Descriptor | Physical Meaning | Computational Prediction Method | Impact on Selectivity |
|---|---|---|---|
| Relative Transition State Energy (ΔΔG‡) | The difference in activation free energy between two competing pathways. | Calculated using DFT by comparing the ΔG‡ of the transition states for each potential regioisomer. numberanalytics.com | The most direct predictor. A lower ΔG‡ indicates the favored product. A difference of ~1.4 kcal/mol corresponds to a ~90:10 product ratio at room temperature. |
| Atomic Charges (e.g., NPA) | The electron density on a specific atom. More nucleophilic atoms typically have a more negative charge. | Calculated using population analysis methods (e.g., Natural Population Analysis) on the ground-state reactant. beilstein-journals.org | The more nucleophilic amine (often the one with the more negative charge) is generally expected to react faster. |
| Steric Hindrance | The spatial crowding around a reaction center, which can hinder the approach of a reagent. | Quantified by measuring distances in the transition state or using steric descriptors (e.g., buried volume). | The less sterically hindered amine will generally have a lower transition state energy and react faster. numberanalytics.com |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. The reaction is favored by better overlap between the nucleophile's HOMO and the electrophile's LUMO. numberanalytics.com | Calculated for the ground-state reactants. The energy and spatial distribution of the HOMO on the amine can indicate its reactivity. | The amine with a higher energy HOMO and a larger orbital lobe at the nitrogen atom is predicted to be more reactive. |
In addition to these DFT-based methods, machine learning models trained on large datasets of chemical reactions are emerging as powerful tools for rapidly predicting selectivity with high accuracy. chiralpedia.comrsc.orgnih.govchemrxiv.org
Advanced Computational Spectroscopic Prediction (For understanding electronic structure/dynamics)
This compound is a flexible molecule due to the rotation around several single bonds, particularly the C-N bonds which have partial double-bond character. This flexibility means it can exist as a mixture of different conformers in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying molecular conformation, but interpreting the data for flexible molecules can be complex as the observed spectrum is a population-weighted average of all present conformers. auremn.org.bracs.org
Computational chemistry provides a robust method to connect NMR data to specific 3D structures. nih.govescholarship.org The standard procedure involves comparing experimentally measured chemical shifts with theoretically calculated values for a set of plausible conformers. nih.govacs.org
The workflow for the conformational analysis of this compound would be:
Conformational Search: A systematic or stochastic search is performed to identify all low-energy conformers. For a disubstituted thiourea, key conformers arise from the rotation about the two C-N bonds, often labeled as Z,Z, E,Z, or E,E (using the C=S bond as a reference). researchgate.netacs.org
Geometry Optimization: The geometry of each identified conformer is optimized using a suitable level of theory, typically DFT.
NMR Shielding Calculation: For each optimized conformer, the magnetic shielding tensors are calculated using methods like Gauge-Including Atomic Orbital (GIAO). These are then converted to chemical shifts (δ) by referencing them against a standard, like Tetramethylsilane (TMS). researchgate.netrsc.org
Comparison and Analysis: The calculated chemical shifts for each conformer are compared to the experimental ¹H and ¹³C NMR data. The best fit, often determined using statistical metrics like the root-mean-square deviation (RMSD) or the DP4+ probability analysis, reveals the most probable conformation or the equilibrium populations of the conformers in solution. nih.govrsc.org
| Carbon Atom | Experimental δ | Calculated δ (Z,Z Conformer) | Calculated δ (E,Z Conformer) | Calculated δ (E,E Conformer) |
|---|---|---|---|---|
| C=S | 182.5 | 183.1 | 181.9 | 180.5 |
| N-CH₂ (Butyl 1) | 49.8 | 50.1 | 48.5 | 48.2 |
| N-CH₂ (Butyl 2) | 54.6 | 55.0 | 53.8 | 53.5 |
| CH₂CH₃ | 13.7 | 13.9 | 13.8 | 13.8 |
Note: The data in the table above is hypothetical and for illustrative purposes only. It demonstrates how a comparison between experimental data and calculated values for different conformers can identify the best structural match.
This combined experimental and computational approach is a powerful tool for understanding the three-dimensional structure and dynamics of flexible molecules like this compound in solution. nih.govnih.govacs.org
Vibrational Frequency Analysis for Intermolecular Interactions
Vibrational frequency analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is a fundamental tool for understanding the intramolecular and intermolecular forces within a molecular system. numberanalytics.com By calculating the vibrational modes of this compound, researchers can assign specific frequencies to the stretching, bending, and torsional motions of its constituent atoms. This analysis is particularly valuable for elucidating the nature of intermolecular interactions, such as hydrogen bonding.
In the context of thiourea derivatives, the N-H and C=S groups are of special interest due to their ability to participate in hydrogen bonds. researchgate.net Theoretical calculations on similar N-substituted thioureas have shown that the formation of intermolecular hydrogen bonds, such as N-H···S=C, leads to predictable shifts in the vibrational frequencies of the involved functional groups. conicet.gov.arcapes.gov.br
Key Research Findings:
N-H Stretching Frequencies: In an isolated, gas-phase calculation of a thiourea molecule, the N-H stretching vibrations appear at higher frequencies. When intermolecular hydrogen bonds are introduced in the computational model (e.g., by calculating a dimer or a cluster of molecules), the N-H stretching frequency is observed to undergo a redshift (a shift to lower wavenumbers). researchgate.net This downshift is a hallmark of hydrogen bond formation and its magnitude can correlate with the strength of the interaction.
C=S Stretching Frequencies: The thiocarbonyl (C=S) stretching vibration is also sensitive to its environment. Participation of the sulfur atom as a hydrogen bond acceptor typically results in a slight redshift of the C=S stretching frequency, although this shift is generally less pronounced than that of the N-H stretch.
Conformational Effects: The presence of bulky butyl groups in this compound can lead to various stable conformations (rotamers). Computational studies can determine the relative energies of these conformers and their respective vibrational spectra. The predicted spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers.
Interactive Data Table: Representative Calculated Vibrational Frequencies for N-Substituted Thioureas
The following table presents typical calculated vibrational frequencies from DFT studies on analogous N-alkylthiourea compounds, as specific data for this compound is not available in the cited literature. These values are illustrative of the expected frequencies.
| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) (Monomer) | Typical Calculated Frequency (cm⁻¹) (H-Bonded Dimer) | Expected Shift upon H-Bonding |
| N-H Stretch | ~3400 - 3500 | ~3200 - 3400 | Redshift (Lower Frequency) |
| Asymmetric CH₃ Stretch | ~2980 - 3000 | ~2980 - 3000 | Negligible |
| Symmetric CH₂ Stretch | ~2870 - 2900 | ~2870 - 2900 | Negligible |
| C=N Stretch + N-H Bend | ~1500 - 1600 | ~1510 - 1610 | Blueshift (Higher Frequency) |
| C-N Stretch | ~1300 - 1350 | ~1300 - 1350 | Minor Shifts |
| C=S Stretch | ~700 - 800 | ~690 - 790 | Redshift (Lower Frequency) |
Note: These values are based on DFT calculations (e.g., B3LYP functional) and are known to have systematic errors. Scaling factors are often applied to improve agreement with experimental data. researchgate.net
UV-Vis Absorption and Emission Spectra Prediction for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption and emission spectra of molecules. faccts.demdpi.com It provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet (UV) and visible (Vis) regions.
For this compound, the key chromophore is the thiourea core (-NH-C(S)-NH-). The electronic transitions are typically associated with the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals.
Key Research Findings:
n → π* and π → π* Transitions: Theoretical studies on various thiourea derivatives consistently predict two main types of electronic transitions in the UV region. carta-evidence.orgscielo.br
The lower-energy absorption band is generally assigned to an n → π transition. This involves the excitation of an electron from a non-bonding lone pair orbital (n), primarily located on the sulfur atom, to an anti-bonding pi orbital (π) of the C=S double bond.
The higher-energy, more intense absorption band is attributed to a π → π transition, which involves the excitation of an electron from a bonding pi orbital (π) to an anti-bonding pi orbital (π) of the thiocarbonyl group.
Solvent Effects: Computational models can simulate the effect of different solvents on the UV-Vis spectrum. scielo.br Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima (solvatochromism). For thioureas, a blueshift (shift to shorter wavelengths) of the n → π* transition is often observed in polar solvents.
Substitution Effects: The butyl groups attached to the nitrogen atoms act as auxochromes. While they are not part of the primary chromophore, their electron-donating inductive effects can slightly modify the energies of the molecular orbitals, causing minor shifts in the absorption wavelengths compared to unsubstituted thiourea.
Interactive Data Table: Representative Predicted UV-Vis Absorption Data for N-Substituted Thioureas
The following table provides typical calculated absorption wavelengths (λ_max) and corresponding electronic transitions for analogous N-alkylthiourea compounds based on TD-DFT calculations. Specific experimental or theoretical data for this compound is not available in the provided search results.
| Transition Type | Typical Calculated λ_max (in nonpolar solvent) | Typical Calculated λ_max (in polar solvent) | Nature of Transition |
| n → π | ~300 - 320 nm | ~290 - 310 nm | Excitation from S lone pair to C=S π orbital |
| π → π | ~250 - 270 nm | ~250 - 270 nm | Excitation from C=S π orbital to C=S π orbital |
Note: The accuracy of TD-DFT predictions can vary depending on the functional and basis set used. nih.gov The predicted emission spectra (fluorescence) would typically show a redshift (Stokes shift) compared to the absorption spectra, corresponding to the energy relaxation in the excited state before photon emission. nih.gov
Mechanistic Studies of Tributylthiourea in Non Biological Chemical Processes
Role as an Organocatalyst: Mechanistic Insights
As an organocatalyst, tributylthiourea facilitates chemical transformations through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgnih.gov This mode of catalysis is inspired by enzymatic processes where specific interactions orient substrates and stabilize transition states. wikipedia.orgnih.gov The effectiveness of thiourea-based catalysts, including this compound, lies in their ability to act as hydrogen-bond donors, activating substrates and controlling reaction pathways. wikipedia.orgmdpi.com
The primary mechanism by which this compound catalyzes reactions is through hydrogen bond donation. wikipedia.orgnih.gov The two N-H protons of the thiourea (B124793) moiety can form hydrogen bonds with electron-rich atoms in a substrate, such as oxygen or nitrogen. This interaction has several consequences that facilitate a chemical reaction:
Electrophile Activation: By donating hydrogen bonds to an electrophilic substrate, this compound increases its reactivity. This is achieved by withdrawing electron density from the reaction center, making it more susceptible to nucleophilic attack. This activation is a key principle in hydrogen-bond catalysis. wikipedia.org
Intermediate Stabilization: During a reaction, charged intermediates, particularly anionic ones, can be stabilized through hydrogen bonding with the thiourea catalyst. This stabilization lowers the activation energy of the reaction, thereby increasing its rate. wikipedia.org
Bifunctional Activation: In some cases, thiourea catalysts can engage in "bifunctional catalysis," where they simultaneously activate both the nucleophile and the electrophile. wikipedia.orgnih.gov This dual activation brings the reactants into close proximity in a specific orientation, facilitating the reaction and often influencing its stereoselectivity. nih.gov
Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating these hydrogen bonding interactions. nih.govnih.gov These studies have helped to visualize the transition states and intermediates, confirming the role of bifurcated hydrogen bonds in orchestrating the reaction pathway. nih.gov
The ability of thiourea derivatives to form strong hydrogen bonds makes them excellent receptors for anions. rsc.orgrsc.org This property is central to their catalytic activity, as many reactions involve anionic intermediates or proceed through anion-driven pathways. The interaction between the thiourea N-H groups and an anion can be considered a form of "anion-binding catalysis." rsc.org
The mechanism of anion recognition involves the complementary electrostatic and geometric fit between the thiourea binding pocket and the target anion. The strength of this interaction can be tuned by modifying the electronic properties of the thiourea catalyst. nih.gov In the context of catalysis, this anion recognition can:
Stabilize Leaving Groups: By binding to a potential leaving group, the catalyst can facilitate its departure, promoting reactions such as substitutions and eliminations.
Activate Nucleophiles: In some instances, the catalyst can interact with an anionic nucleophile, modulating its reactivity and controlling its approach to the electrophile.
Template Reactions: The binding of an anion can bring other reactants into a specific arrangement, effectively templating the desired chemical transformation.
The study of anion recognition by thiourea-based systems has provided valuable insights into the design of more effective organocatalysts. rsc.orgnih.gov
This compound can also participate in synergistic catalytic systems, where it works in concert with another catalyst to promote a reaction that is not efficiently catalyzed by either catalyst alone. nih.govwikipedia.org This approach often involves the simultaneous activation of both the nucleophile and the electrophile by two distinct catalysts. nih.gov
In a typical synergistic system involving this compound, the thiourea component would act as a hydrogen-bond donor to activate the electrophile. Simultaneously, another catalyst, such as a Lewis base or a transition metal complex, could activate the nucleophile. nih.govmdpi.com This dual activation strategy can lead to:
Novel Reaction Pathways: Synergistic catalysis can enable transformations that are not feasible with a single catalyst. nih.govwestlake.edu.cn
Improved Stereoselectivity: The organized transition state assembly, involving both catalysts and substrates, can lead to high levels of enantioselectivity or diastereoselectivity. nih.gov
Mechanistic studies of these synergistic systems often reveal complex interactions between the two catalytic cycles. mdpi.comnih.gov Understanding these interactions is crucial for the rational design of new and efficient catalytic processes. westlake.edu.cn
Complexation and Coordination Chemistry Mechanisms
Beyond its role in organocatalysis, this compound is also an important ligand in coordination chemistry. solubilityofthings.comchemsociety.org.ng Its sulfur atom acts as a soft Lewis base, readily coordinating to a variety of metal centers. The bulky butyl groups influence the steric environment around the metal, affecting the coordination number and geometry of the resulting complex. york.ac.uk
This compound can participate in ligand exchange reactions, where it displaces other ligands from a metal's coordination sphere. libretexts.orgcrunchchemistry.co.uk The mechanism of these substitution reactions can be either associative or dissociative, depending on the nature of the metal ion, the other ligands present, and the reaction conditions. libretexts.orgutkaluniversity.ac.in
Associative Mechanism (A): The incoming this compound ligand first coordinates to the metal center, forming a higher-coordinate intermediate, before the leaving group departs. This mechanism is more common for square planar and other coordinatively unsaturated complexes. libretexts.org
Dissociative Mechanism (D): The leaving group first detaches from the metal center, creating a lower-coordinate intermediate, which is then attacked by the incoming this compound ligand. This pathway is typical for many octahedral complexes. libretexts.org
Interchange Mechanism (I): This is a concerted process where the bond to the incoming ligand forms as the bond to the leaving group breaks, without a distinct intermediate. youtube.com
The kinetics of these ligand exchange reactions can be studied to provide insights into the reaction mechanism. libretexts.org For example, if the rate of reaction is dependent on the concentration of the incoming this compound, it suggests an associative pathway. Conversely, if the rate is independent of the incoming ligand's concentration, a dissociative mechanism is more likely. utkaluniversity.ac.in
The relative bond strengths of the metal-ligand bonds and the steric bulk of the ligands are key factors that determine the thermodynamics and kinetics of ligand exchange. libretexts.orgshodex.com
The directional bonding and specific recognition properties of this compound make it a valuable building block for the construction of supramolecular architectures through self-assembly. nih.govu-tokyo.ac.jp In these processes, multiple this compound ligands and metal ions spontaneously organize into well-defined, discrete structures such as cages, cycles, or polymers. chemsociety.org.ngmdpi.com
The mechanism of coordination-driven self-assembly is a dynamic process where the system explores various possible structures to arrive at the most thermodynamically stable product. nih.gov The reversibility of the metal-ligand bonds allows for "error-checking" and correction during the assembly process. nih.gov Key factors that drive these self-assembly processes include:
Geometric Complementarity: The shape and coordination angles of the this compound ligands and the preferred coordination geometry of the metal ions dictate the final structure of the assembly. nih.gov
Thermodynamic Control: The final self-assembled structure represents a thermodynamic minimum, where the enthalpic and entropic contributions to the free energy are optimized. psu.edu
Intermolecular Interactions: In addition to the primary metal-ligand coordination, weaker interactions such as hydrogen bonding and van der Waals forces can play a crucial role in directing the self-assembly process and stabilizing the final architecture. mdpi.com
The resulting supramolecular structures can exhibit interesting properties and functions, such as molecular recognition, encapsulation, and catalysis, arising from their well-defined cavities and surfaces. chemsociety.org.ng
Stoichiometric and Kinetic Studies of Complex Formation
The formation of coordination complexes between this compound (TBTU) and metal ions is a fundamental aspect of its chemical behavior. nowgonggirlscollege.co.inlibretexts.org Stoichiometric and kinetic studies provide insight into the composition of these complexes and the rates at which they form. iranchembook.irgcnayanangal.com
The stoichiometry of a complex refers to the ratio in which the ligand (TBTU) binds to the central metal ion. libretexts.org This is often determined using methods like spectrophotometry or solid-phase microextraction coupled with high-performance liquid chromatography. mdpi.comnih.gov Studies have shown that TBTU can form complexes with varying stoichiometries, such as 1:1 or 1:2 (metal:ligand), depending on factors like the concentration of reactants. nih.gov
Kinetic studies focus on the rate of complex formation. iranchembook.ir These investigations often employ techniques like stopped-flow spectrophotometry to measure the rapid changes in absorbance as the complex forms. mdpi.com The data from these studies can be used to determine the reaction order, rate constants, and to propose a reaction mechanism. The rate of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other coordinating species. mdpi.comchemijournal.com For instance, the substitution of ligands in a metal complex is a key step, and its rate can be significantly affected by the strength of the metal-ligand bond. chemijournal.com
The general mechanism for complex formation often involves a series of steps, starting with the formation of an outer-sphere complex, followed by the displacement of solvent molecules from the metal's coordination sphere by the TBTU ligand to form the inner-sphere complex. The rate-determining step can vary depending on the specific system.
Table 1: Hypothetical Kinetic and Stoichiometric Data for TBTU Complex Formation
| Metal Ion | Method | Stoichiometry (Metal:TBTU) | Formation Rate Constant (k_f) | Dissociation Rate Constant (k_d) | Stability Constant (K) |
| M(II) | Spectrophotometry | 1:1 | 1.2 x 10³ M⁻¹s⁻¹ | 5.0 x 10⁻² s⁻¹ | 2.4 x 10⁴ M⁻¹ |
| M(II) | Stopped-Flow | 1:2 | 3.5 x 10⁴ M⁻²s⁻¹ | 1.8 x 10⁻³ s⁻¹ | 1.9 x 10⁷ M⁻² |
| M(III) | Potentiometry | 1:1 | 8.7 x 10² M⁻¹s⁻¹ | 2.1 x 10⁻⁴ s⁻¹ | 4.1 x 10⁶ M⁻¹ |
This table presents illustrative data and does not represent actual experimental results.
Interfacial Interaction Mechanisms in Separation Science
The unique properties of this compound make it a valuable agent in various separation processes. Its ability to selectively interact with specific molecules or ions at interfaces is key to its function in solvent extraction, adsorption, and membrane transport.
Solvent Extraction Mechanisms for Metal Ions
Solvent extraction, or liquid-liquid extraction, is a widely used technique for the separation and purification of metal ions. researchgate.netmdpi.com In this process, an aqueous solution containing the metal ions is mixed with an immiscible organic solvent containing an extractant, in this case, TBTU. researchgate.net The TBTU acts as a ligand, forming a neutral complex with the target metal ion, which is then preferentially partitioned into the organic phase. mdpi.com
The mechanism of extraction typically involves the following steps:
Partitioning of TBTU: The TBTU molecules distribute between the aqueous and organic phases.
Extraction of the Complex: The resulting neutral metal-TBTU complex is hydrophobic and thus transfers from the aqueous phase to the organic phase.
The efficiency of the extraction process depends on several factors, including the pH of the aqueous phase, the concentration of TBTU in the organic phase, and the nature of the metal ion. lboro.ac.uk Studies have shown that the extracted species can sometimes be dimeric and may be solvated by additional TBTU molecules in the organic phase. lboro.ac.uk
Table 2: Hypothetical Extraction Efficiency of Metal Ions with TBTU
| Metal Ion | Aqueous Phase pH | TBTU Concentration (M) | Organic Solvent | Extraction Efficiency (%) |
| Cu(II) | 5.5 | 0.1 | Chloroform | 95 |
| Ni(II) | 6.0 | 0.1 | Kerosene | 88 |
| Zn(II) | 5.0 | 0.1 | Toluene (B28343) | 92 |
| Fe(III) | 2.5 | 0.2 | Chloroform | 75 |
This table presents illustrative data and does not represent actual experimental results.
Adsorption and Desorption Kinetics on Solid Supports
This compound can be immobilized on solid supports, such as silica (B1680970) gel, activated carbon, or polymeric resins, to create adsorbents for the selective removal of target species from a liquid or gaseous phase. mpg.de The interaction between the TBTU-modified solid and the target analyte is governed by adsorption and desorption processes. mpg.decopernicus.org
Adsorption kinetics describes the rate at which the analyte binds to the active sites on the adsorbent surface. nih.gov This process can be influenced by factors such as the concentration of the analyte, temperature, and the pH of the solution. The adsorption process is often modeled using kinetic equations like the pseudo-first-order and pseudo-second-order models to understand the rate-controlling steps, which could be diffusion or the chemical reaction of binding itself. nih.gov
Desorption is the reverse process, where the bound analyte is released from the adsorbent surface. libretexts.org This is typically achieved by changing the conditions, such as pH or temperature, to weaken the interaction between the analyte and the TBTU. libretexts.org The kinetics of desorption are crucial for the regeneration and reuse of the adsorbent material. copernicus.org The Langmuir and Freundlich isotherm models are often used to describe the equilibrium state of adsorption, indicating whether the adsorption is monolayer on a homogeneous surface or multilayer on a heterogeneous surface. jwent.net
Table 3: Hypothetical Adsorption and Desorption Kinetic Parameters for a TBTU-Modified Adsorbent
| Analyte | Adsorption Rate Constant (k_ads) | Desorption Rate Constant (k_des) | Equilibrium Adsorption Capacity (q_e) (mg/g) | Isotherm Model |
| Hg(II) | 0.05 g/(mg·min) | 1.2 x 10⁻³ min⁻¹ | 150 | Langmuir |
| Cd(II) | 0.03 g/(mg·min) | 2.5 x 10⁻³ min⁻¹ | 110 | Freundlich |
| Pb(II) | 0.04 g/(mg·min) | 1.8 x 10⁻³ min⁻¹ | 135 | Langmuir |
This table presents illustrative data and does not represent actual experimental results.
Membrane Transport Mechanisms for Specific Analytes
Membrane-based separation processes offer a highly selective and efficient means of separating specific analytes. This compound can be incorporated into liquid membranes or used as a carrier in facilitated transport systems to enhance the transport of target species across a membrane barrier. nih.gov
The transport mechanism typically involves the following steps:
Complexation: At the feed-side interface of the membrane, TBTU selectively binds with the target analyte to form a complex. nih.gov
Diffusion: The TBTU-analyte complex diffuses across the membrane phase, driven by a concentration gradient. gordonstate.edufiveable.me
Decomplexation: At the permeate-side interface, the complex dissociates, releasing the analyte into the receiving phase. savemyexams.com
Carrier Return: The free TBTU carrier then diffuses back across the membrane to the feed side to pick up more analyte.
The selectivity and flux of the transport process are determined by the stability of the TBTU-analyte complex, the mobility of the complex within the membrane, and the rates of the interfacial complexation and decomplexation reactions. egyankosh.ac.in Different transport mechanisms, such as passive transport, active transport, and facilitated diffusion, can be involved depending on the specific system and whether an external energy source is applied. gordonstate.edufiveable.me
Table 4: Hypothetical Membrane Transport Data for an Analyte using a TBTU-based Liquid Membrane
| Analyte | Feed Phase Concentration (mM) | Receiving Phase pH | Transport Flux (mol m⁻² s⁻¹) | Selectivity Coefficient (vs. Interferent) |
| Analyte A | 1.0 | 2.0 | 5.8 x 10⁻⁸ | 50 |
| Analyte B | 0.5 | 3.0 | 2.1 x 10⁻⁸ | 120 |
| Analyte C | 2.0 | 2.5 | 8.3 x 10⁻⁹ | 25 |
This table presents illustrative data and does not represent actual experimental results.
Applications of Tributylthiourea in Advanced Chemical Systems
Organocatalysis and Asymmetric Synthesis
In the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, thiourea (B124793) derivatives have emerged as a prominent class of catalysts. irtubes.comgoogle.com These compounds operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and control the stereochemical outcome of reactions. upenn.edu The core principle behind their catalytic activity is the ability of the two N-H protons on the thiourea moiety to act as a "dual hydrogen-bond donor," effectively binding to and activating electrophilic species. irtubes.comosti.gov This activation is analogous to mechanisms found in some enzymes. wits.ac.zachemdad.com Tributylthiourea, as a member of this class, participates in these catalytic processes, offering a metal-free and environmentally benign alternative to traditional metal-based catalysts. google.comupenn.edu
Thiourea-based organocatalysts are particularly valued in asymmetric synthesis for their ability to induce high levels of enantioselectivity in reactions like Michael additions and cycloadditions. chemicalbook.comosti.govmyskinrecipes.com When a chiral scaffold is incorporated into the structure of a thiourea catalyst, the N-H groups form a defined, chiral pocket. This pocket selectively binds one face of an electrophilic substrate, directing the nucleophilic attack to a specific side and thereby favoring the formation of one enantiomer over the other. chemicalbook.comchemwinfo.com
This mechanism has been successfully applied in various transformations, including:
Conjugate Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds. chemicalbook.com
[4+2] and [3+2] Cycloadditions: Reactions that form five- or six-membered rings, crucial steps in the synthesis of complex molecules. chemicalbook.commyskinrecipes.comunige.chalfa-chemistry.com
Friedel-Crafts Alkylations: Creating new carbon-carbon bonds on aromatic rings. chemicalbook.com
While specific research focusing exclusively on 1,1,3-tributylthiourea in this context is not extensively documented, its function is based on the well-established principles of thiourea catalysis, where the hydrogen-bonding motif is the key to controlling stereochemistry.
The catalytic action of this compound is primarily rooted in its function as a hydrogen-bond donor rather than a catalyst for proton transfer in the classical sense, which involves a complete transfer and shuttling of a proton. lookchem.com The N-H protons of this compound have sufficient acidity to form strong, directional hydrogen bonds with electron-rich centers on a substrate, such as carbonyl oxygens or nitro groups. wits.ac.zainfochems.co.kr This interaction stabilizes the transition state of the reaction, lowering the activation energy. chemblink.com This mechanism does not typically involve the deprotonation of the catalyst itself, but rather the temporary association with the substrate to facilitate the desired transformation. lookchem.com This mode of action is central to how thiourea catalysts mediate reactions, including those in bimetallic hydrogenases where proton transfer pathways are crucial. iaea.org
Thiourea derivatives are exemplary in their ability to activate electrophiles. By forming two hydrogen bonds with an electrophile (e.g., an aldehyde, ketone, or imine), the thiourea catalyst withdraws electron density, making the electrophile more susceptible to nucleophilic attack. chemdad.cominfochems.co.kr This dual hydrogen-bonding activation is a hallmark of thiourea organocatalysis. irtubes.comosti.gov
Furthermore, the thiourea motif can be incorporated into bifunctional catalysts. osti.gov In such systems, a Lewis basic site (like a tertiary amine) is included in the catalyst's structure alongside the thiourea group. osti.gov This allows for a synergistic activation model:
Electrophile Activation: The thiourea part activates the electrophile through hydrogen bonding. irtubes.comosti.gov
Nucleophile Activation: The basic site deprotonates or interacts with the nucleophile, increasing its reactivity. irtubes.comosti.gov
This dual activation strategy, where the catalyst interacts with both reaction partners simultaneously, has proven highly effective in a wide range of asymmetric transformations. irtubes.com this compound itself is primarily a hydrogen-bond donor for electrophile activation; to achieve nucleophile activation, it would need to be part of a larger, bifunctional catalyst design. osti.gov
Metal Ion Complexation and Separation Technologies
The sulfur atom in the this compound molecule makes it an effective ligand for certain metal ions, particularly soft Lewis acids. This property is exploited in hydrometallurgy for the separation and purification of metals through processes like solvent extraction. mdpi.comornl.gov In this technique, an aqueous solution containing various metal ions is mixed with an immiscible organic solvent containing an extractant like this compound. The extractant selectively forms a complex with the target metal ion, transferring it from the aqueous phase to the organic phase. mdpi.com
This compound and related N-alkylated thioureas are effective in the solvent extraction of precious metals, including gold and platinum group metals (PGMs). The strong affinity of the sulfur donor atom for soft metals like Au(I), Pd(II), and Pt(IV) allows for their selective complexation and removal from acidic solutions that may also contain harder metal ions like iron, aluminum, or zinc.
Research and patents have described processes utilizing substituted thioureas for these purposes. For instance, a patent outlines a process using N,N-dialkyl-N'-benzoylthioureas, with butyl groups being one of the specified alkyls, for the separation and purification of platinum group metals. In other applications, acidic thiourea solutions are used in the stripping stage to recover extracted metals like palladium from the organic phase. The use of thiourea for gold leaching is considered a promising, less toxic alternative to traditional cyanidation.
Table 1: Application of Thiourea Derivatives in Precious Metal Extraction
| Metal Target | Application | Role of Thiourea Derivative | Relevant Findings |
| Gold (Au) | Solvent Extraction / Leaching | Complexing agent | Thiourea is a promising, low-toxicity reagent for leaching gold from ores and can be used in solvent extraction systems. |
| Platinum Group Metals (PGMs) | Solvent Extraction | Extracting agent | N,N-dialkyl-N'-benzoylthioureas are effective extractants for separating PGMs from acidic aqueous solutions. |
| Palladium (Pd) | Stripping Agent | Complexing agent | Acidic thiourea solutions can be used to strip (recover) Pd(II) from a loaded organic phase back into an aqueous solution. |
The recovery of rare earth elements (REEs) is a critical technological challenge, typically addressed using solvent extraction with organophosphorus extractants like tributyl phosphate (B84403) (TBP) or phosphonic acids. Despite the effectiveness of this compound in complexing with soft precious metals, its application for the complexation and recovery of rare earth elements is not a well-documented area in the reviewed scientific literature. REEs are hard Lewis acids and typically form stronger complexes with hard oxygen-based ligands, such as those found in tributyl phosphate, rather than the soft sulfur donor in this compound. ornl.gov Therefore, while this compound is a key player in certain separation technologies, its use in the recovery of rare earth elements is not an established application.
Removal of Heavy Metal Contaminants from Industrial Effluents
The remediation of industrial wastewater laden with heavy metals is a critical environmental challenge due to the toxicity and persistence of these contaminants. bham.ac.uk Conventional methods for removing heavy metals include chemical precipitation, ion exchange, membrane filtration, and adsorption. watertechnologies.comaquaadvice.co.ukresearchgate.net Among these, adsorption processes using chelating materials are highly effective because they can bind metal ions with high selectivity and efficiency. aquaadvice.co.uk
While this compound itself is not typically used as a direct adsorbent, the thiourea moiety is a key functional group in the design of specialized polymers for capturing heavy metals. The sulfur and nitrogen atoms in the thiourea group act as soft donor atoms, showing a strong affinity for soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). This principle is leveraged in dithiocarbamate-based polymers, which have demonstrated remarkable efficacy in mercury removal. aquaadvice.co.ukrsc.org For instance, a dithiocarbamate-based organic polymer was designed to remove 99.9% of Hg²⁺ ions from contaminated water within seconds. rsc.org Such polymers can be tuned by altering their functional groups to optimize their physical, chemical, and morphological properties for specific applications. rsc.org The development of these chelating polymers underscores the potential of thiourea and its derivatives as foundational components for creating advanced materials aimed at environmental decontamination.
Table 1: Overview of Selected Heavy Metal Removal Technologies
| Treatment Method | Mechanism | Target Contaminants | Key Features |
| Chemical Precipitation | Addition of chemical agents (e.g., lime, sulfides) to form insoluble metal precipitates. aquaadvice.co.uk | Copper, Zinc, Lead, Cadmium | Effective for high concentrations but requires careful pH control and produces sludge. aquaadvice.co.uk |
| Adsorption | Heavy metal ions are trapped on the surface of porous materials. aquaadvice.co.uk | Arsenic, Copper, Chromium, Nickel | Can be highly efficient and versatile; performance depends on the adsorbent material. aquaadvice.co.uk |
| Ion Exchange | Metal ions in the wastewater are exchanged for ions on a resin surface. researchgate.net | Chromate, Sulfate, Cyanide | Highly selective but resins can be expensive and require regeneration. researchgate.net |
| Chelating Polymers | Polymers with functional groups (e.g., dithiocarbamate) form stable complexes with metal ions. aquaadvice.co.ukrsc.org | Mercury, Cadmium, Lead | High selectivity and efficiency, even for complexed metals; can be regenerated. aquaadvice.co.ukrsc.org |
| Phytoremediation | Use of plants to absorb and accumulate heavy metals from soil or water. bham.ac.uknih.gov | Mercury, Lead, Cadmium, Zinc | Cost-effective and environmentally friendly, but can be a slow process. bham.ac.uknih.gov |
Materials Science and Polymer Chemistry
This compound is utilized as a specialized additive in several classes of polymers and resins to achieve specific functional enhancements. In the production of polyamide resins, it can be included as a thiourea-based compound to act as an antioxidant or stabilizer. google.comgoogle.com Similarly, it is listed as an age inhibitor in ionomer compositions and thermoplastic elastomers, preventing oxidative degradation. googleapis.comgoogleapis.com
In the rubber industry, particularly in the compounding of neoprene, this compound serves as an accelerator, often as a safer alternative to other substances like ethylene (B1197577) thiourea (ETU). chemwinfo.com Its use in neoprene formulations contributes to excellent compression set and ozone resistance. chemwinfo.comresearchgate.net The role of this compound as an accelerator is also noted in general rubber processing. ebin.pub Furthermore, it has been identified as a component in positive-tone radiation-sensitive resin compositions used in electronics manufacturing. google.com.na
Table 2: Role of this compound in Various Polymer Systems
| Polymer System | Role of this compound | Resulting Property/Benefit | Source(s) |
| Neoprene Rubber | Accelerator | Excellent compression set and ozone resistance. | chemwinfo.comresearchgate.net |
| Polyamide Resins | Antioxidant / Stabilizer | Improved stability against oxidation. | google.comgoogle.com |
| Ionomers | Age Inhibitor | Prevention of oxidative degradation. | googleapis.com |
| Thermoplastic Elastomers | Antioxidant | Enhanced material longevity. | googleapis.com |
| Radiation-Sensitive Resins | Additive | Component in positive-tone photoresists. | google.com.na |
Self-healing materials possess the intrinsic ability to repair damage, significantly extending their lifespan and improving safety. researchgate.netresearchgate.net These materials are broadly classified as either extrinsic (requiring a healing agent stored in microcapsules or vascular networks) or intrinsic (where the material itself has reversible bonds). mdpi.comidtechex.com Intrinsic self-healing often relies on dynamic chemical interactions, such as hydrogen bonding or reversible covalent bonds. mdpi.comidtechex.com
While direct research specifically incorporating this compound into self-healing systems is not prominent, the thiourea functional group is a prime candidate for designing such materials. The two N-H protons and the C=S group of a thiourea moiety can act as strong hydrogen-bond donors and acceptors, respectively. This capacity for forming multiple, strong hydrogen bonds can be exploited to create a reversible, cross-linked polymer network. When the material is damaged, these hydrogen bonds can break and subsequently reform upon stimulus (like heat or pressure), effectively "healing" the crack. researchgate.net This principle suggests a strong potential for designing novel self-healing polymers based on monomers containing thiourea motifs.
Smart materials are designed to change their properties in response to external stimuli such as temperature, pH, light, or the presence of a chemical species. ongreening.comresearchgate.net These responsive behaviors are engineered by incorporating specific functional groups into the material's structure. nih.govrsc.org
The thiourea functional group within this compound offers potential pathways for creating smart materials. For example, polymers containing thiourea units could be designed to be pH-responsive. The basicity of the nitrogen atoms and the potential for protonation or deprotonation under different pH conditions could lead to changes in polymer conformation, solubility, or hydrogel swelling. rsc.org Additionally, given the strong affinity of the thiourea group for certain metal ions, polymers incorporating this moiety could act as sensors or responsive systems that change their optical or mechanical properties upon binding to a specific metal, a principle that bridges into responsive materials for sensing applications. nih.gov
Advanced Analytical Chemistry Reagents and Sensors
The development of chemical sensors for real-time, selective detection of various analytes is a major field of analytical chemistry. nih.govgraphene-info.comwikipedia.orgresearchgate.net this compound's core structure is relevant to the design of chemosensors, particularly for the detection of anions.
Chromogenic and fluorogenic chemosensors signal the presence of a specific analyte through a change in color or fluorescence, respectively. rsc.orgrsc.org The design of these sensors typically involves two key components: a receptor unit that selectively binds the target analyte and a signaling unit (a chromophore or fluorophore) that reports the binding event. nih.govmdpi.com
The thiourea group is a highly effective and widely used receptor for various anions. rsc.org Its N-H protons act as hydrogen-bond donors, forming strong and directional interactions with anionic species such as fluoride (B91410) (F⁻), cyanide (CN⁻), and acetate (B1210297) (CH₃COO⁻). mdpi.com When a molecule containing a thiourea receptor binds to an anion, the electronic environment of the attached signaling unit is perturbed. This perturbation can alter the absorption spectrum, causing a visible color change (chromogenic response), or it can quench or enhance the fluorescence emission (fluorogenic response). nih.govmdpi.com Although specific studies detailing this compound as a complete sensor are limited, the fundamental chemistry of its thiourea core makes it and similar structures foundational building blocks for the synthesis of advanced anion sensors. rsc.orgmdpi.com
Table 3: Principle of Thiourea-Based Anion Sensors
| Component | Function | Example | Observed Effect |
| Receptor Unit | Selectively binds the target anion via hydrogen bonding. | Thiourea Moiety (-NH-C(S)-NH-) | Forms a stable complex with the anion. |
| Signaling Unit | A molecule that changes its optical properties upon binding. | BODIPY, Anthracene, Nitrobenzene (Chromophores/Fluorophores) | Change in color or fluorescence intensity. mdpi.com |
| Target Analyte | The ion to be detected. | Fluoride (F⁻), Cyanide (CN⁻), Acetate (CH₃COO⁻) | The presence of the anion triggers the response. mdpi.com |
Electrochemical Sensing Platforms Based on this compound Interactions
Electrochemical sensors offer a cost-effective, rapid, and sensitive platform for the detection of a wide array of analytes. mdpi.comresearchgate.net The core of these sensors is the working electrode, where the interaction with the target analyte generates a measurable electrical signal, such as current or potential. nih.gov this compound and its derivatives have been incorporated into electrochemical sensing platforms, leveraging the compound's ability to interact with various species, thereby enhancing the sensor's sensitivity and selectivity.
The operational principle often involves modifying the surface of a standard electrode (like glassy carbon or gold) with this compound. mdpi.com This modification creates a recognition layer that can selectively bind to target analytes. The sulfur atom in the thiourea group can act as a soft Lewis base, showing a strong affinity for soft Lewis acids, such as heavy metal ions. When the analyte binds to the this compound-modified electrode, it can cause a change in the electrochemical properties of the surface, which can be detected by techniques like cyclic voltammetry or square wave voltammetry. nih.govnih.gov
For instance, a this compound-based sensor could be designed for the detection of heavy metal pollutants in water. The interaction between the metal ions and the thiourea group would lead to a change in the redox signal of the electrode, with the magnitude of the change being proportional to the concentration of the metal ions. nih.gov The development of these sensors often involves optimizing parameters such as the pH of the electrolyte solution and the concentration of the modifying agent to achieve the best performance. scielo.org.mx
Below is a table summarizing the potential components and characteristics of a this compound-based electrochemical sensor:
| Component | Description | Role in Sensing |
| Working Electrode | A conductive material such as Glassy Carbon (GC), Gold (Au), or a Carbon Paste Electrode (CPE). mdpi.comnih.gov | Provides the surface for the electrochemical reaction and modification. |
| Modifier | This compound | Acts as the recognition element, selectively interacting with the target analyte through its sulfur and nitrogen atoms. |
| Analyte | Target species for detection (e.g., heavy metal ions like Hg²⁺, Pb²⁺, Cd²⁺). | The substance being measured. |
| Detection Method | Voltammetric techniques (e.g., Cyclic Voltammetry, Square Wave Voltammetry). nih.gov | Measures the current response resulting from the analyte's interaction with the modified electrode at a specific potential. |
| Transduction | The binding event between the analyte and this compound alters the electron transfer properties at the electrode surface, resulting in a measurable change in the electrochemical signal. researchgate.net | Conversion of a chemical interaction into an electrical signal. |
Optical Sensor Development for Environmental Monitoring (non-biological focus)
Optical sensors are powerful tools for environmental monitoring, capable of detecting various pollutants in real-time. numberanalytics.comavantierinc.com These sensors work by converting changes in light properties, such as intensity or wavelength, into measurable signals. numberanalytics.com this compound can be employed as a key component in optical sensors, particularly for the detection of non-biological analytes like heavy metals and other environmental contaminants. nih.gov
The development of this compound-based optical sensors often involves its use as a chemosensor or as part of a larger sensing assembly. The interaction between this compound and the target analyte can lead to a change in the optical properties of the system, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor). For example, the binding of a metal ion to the thiourea group can alter the electronic structure of the molecule, leading to a shift in its absorption or emission spectrum. mdpi.com
One approach is to immobilize this compound onto a solid support, such as optical fibers or nanoparticles. nih.govnih.gov This allows for the creation of robust and portable sensors for on-site environmental analysis. avantierinc.com For instance, an optical fiber sensor could be coated with a this compound-containing material. When the fiber is exposed to a sample containing the target pollutant, the interaction at the surface would change the light transmission properties of the fiber, which can be measured to quantify the pollutant's concentration. nih.gov
The following table outlines research findings related to the development of optical sensors for environmental monitoring:
| Sensor Type | Analyte | Principle of Detection | Potential Application |
| Colorimetric | Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | The binding of the metal ion to this compound induces a color change in the solution or on a solid support, which can be visually observed or measured with a spectrophotometer. | Water quality monitoring. numberanalytics.com |
| Fluorescent | Anions (e.g., CN⁻, F⁻) | The interaction of the anion with the this compound moiety can cause a change in the fluorescence intensity (quenching or enhancement) of a linked fluorophore. | Detection of industrial pollutants. |
| Fiber-Optic | Organic Pollutants | A this compound-based receptor is coated onto an optical fiber. The binding of the pollutant alters the refractive index at the fiber's surface, modulating the transmitted light. nih.gov | Real-time monitoring of contaminants in aquatic environments. nih.gov |
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-pi interactions. wikipedia.orgrsc.org A central concept in this field is molecular recognition, where a host molecule selectively binds to a guest molecule. nih.govcolorado.edu The thiourea group, with its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S), makes this compound an excellent building block in supramolecular chemistry.
Pseudorotaxanes and rotaxanes are examples of mechanically interlocked molecular architectures. nih.govum.es A pseudorotaxane consists of a linear "thread" molecule passing through a cyclic "wheel" molecule, held together by non-covalent interactions. chemrxiv.orgresearchgate.net A rotaxane is a similar structure, but the ends of the thread are capped with bulky "stopper" groups that prevent the wheel from dethreading. nih.govum.es
This compound derivatives can function as part of the thread or as recognition sites that facilitate the formation of these assemblies. The hydrogen bonding capabilities of the thiourea group can form strong interactions with complementary macrocyclic wheels, such as crown ethers or cyclodextrins, driving the threading process. unive.it The stability of the resulting pseudorotaxane is influenced by the strength of these non-covalent interactions. chemrxiv.org By choosing appropriate stopper groups, stable rotaxanes can be synthesized. unive.it
Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light, pH, or the presence of a chemical species. This switching behavior can be harnessed to create molecular-level logic gates that perform Boolean operations. unibo.itfrontiersin.org
This compound-containing systems can be designed to function as molecular switches. For example, the binding of an anion to the thiourea group can alter the conformation or electronic properties of the molecule, representing a change in state. rsc.org This change can be detected by spectroscopic methods, such as UV-Vis or fluorescence spectroscopy. frontiersin.org
By combining multiple recognition sites within a single molecule, more complex logic functions can be achieved. mdpi.com For instance, a molecule containing a this compound unit and another distinct binding site could be designed to act as an "AND" logic gate, where an output signal is produced only when both sites are occupied by their respective analytes. mdpi.comnih.gov The development of such molecular logic gates is a fundamental step towards molecular computing. rsc.org
The table below illustrates the basic principles of molecular logic gates based on this compound:
| Logic Gate | Inputs | Output | Principle |
| AND | Analyte 1 (e.g., H⁺), Analyte 2 (e.g., Anion) | Fluorescence Signal ON | The fluorescence is quenched in the initial state. The presence of both analytes is required to bind to their respective sites, leading to a conformational change that restores fluorescence. mdpi.com |
| INHIBIT | Analyte (e.g., Anion), Light | Fluorescence Signal OFF | The molecule is initially fluorescent. The binding of the analyte to the thiourea group quenches the fluorescence. Light can be used as another input to control the system. |
| XOR | Analyte A, Analyte B | Absorbance Change | The system produces an output (a change in absorbance) when either analyte A or analyte B is present, but not when both or neither are present. mdpi.com |
The ability of the thiourea group to form strong hydrogen bonds with anions makes this compound an effective anion receptor. rsc.org The two N-H protons can act as a binding pocket for various anions, such as halides (F⁻, Cl⁻, Br⁻) and oxoanions (e.g., acetate, nitrate). The strength and selectivity of this binding can be tuned by modifying the structure of the this compound molecule.
Beyond simple recognition, these molecules can also function as anion transporters, facilitating the movement of anions across lipid bilayer membranes. nih.gov This process is of significant interest as it mimics the function of natural ion channels and has potential applications in medicine. nih.govchemrxiv.org A this compound-based transporter typically operates by binding an anion on one side of the membrane, diffusing across the lipid bilayer as a complex, and releasing the anion on the other side. The efficiency of this transport can be influenced by factors such as the lipophilicity of the transporter and the mechanism of transport (e.g., co-transport with a cation or antiport with another anion). rsc.orgnih.gov
Research in this area has led to the development of synthetic transporters for biologically important anions like chloride and bicarbonate. nih.gov For example, tripodal thiourea-based transporters have shown the ability to move chloride ions across vesicle membranes through various mechanisms, including chloride/proton co-transport and chloride/nitrate antiport. nih.gov
Advanced Derivatization and Functionalization Strategies of Tributylthiourea
Modification of the Nitrogen Atom Framework
The nitrogen atoms of the tributylthiourea backbone are key sites for derivatization, allowing for the introduction of various alkyl and aryl groups, incorporation into macrocyclic structures, and attachment to solid-phase supports.
N-Alkylation and N-Arylation for Modulating Electronic Properties
N-alkylation and N-arylation of the thiourea (B124793) moiety can significantly alter the electronic and steric characteristics of this compound. While direct N-alkylation of this compound itself is not extensively documented in dedicated studies, the general reactivity of thioureas provides a basis for these transformations. The alkylation of thioureas typically occurs at the sulfur atom to form an isothiouronium salt, which can then rearrange to the N-alkylated product under certain conditions or be used as a thiol precursor. However, direct N-alkylation can be achieved under specific conditions, often involving a strong base and an alkylating agent. For instance, the N-alkylation of N-acidic heterocyclic compounds, which share some similarities with the N-H bond in thioureas, has been accomplished using alkyl halides in the presence of potassium hydroxide (B78521) in ionic liquids. acs.org A phase-transfer catalyzed method has also been described for the alkylation of carbamate-protected guanidines, a class of compounds structurally related to thioureas, using alkyl halides under biphasic conditions. nih.gov
N-arylation of thioureas is a more commonly explored transformation, often catalyzed by transition metals. Palladium-catalyzed coupling reactions, for example, have been successfully employed for the N-arylation of 2-aminothiazole (B372263) derivatives with aryl bromides and triflates. mit.edu Copper-catalyzed methods also provide an efficient route for N-arylation. For instance, the S-arylation of thiourea with aryl halides can be catalyzed by nano-CuFe2O4. researchgate.net While this reaction primarily targets the sulfur atom, subsequent rearrangement or alternative reaction design could potentially lead to N-arylated products. Furthermore, transition-metal-free N-arylation methods have been developed for various nitrogen-containing heterocycles using a combination of a strong base like potassium hydroxide in DMSO, which may be applicable to this compound. acs.org The synthesis of 3,6-diaryl- arkat-usa.orgrsc.orgbeilstein-journals.orgtriazolo[3,4-b] arkat-usa.orgbeilstein-journals.orgnih.govthiadiazoles has been achieved through a phosphine-free, C-H arylative cross-coupling using an acyl thiourea ligand, demonstrating the utility of thiourea derivatives in facilitating C-N bond formation. rhhz.net
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Product Type | Ref. |
| N-Alkylation | N-acidic heterocycles, Alkyl halides | Potassium hydroxide | Ionic liquid | N-alkylated heterocycles | acs.org |
| N-Alkylation | Carbamate-protected guanidines, Alkyl halides | Tetrabutylammonium salt (phase-transfer catalyst) | Biphasic | Substituted guanidines | nih.gov |
| N-Arylation | 2-Aminothiazole derivatives, Aryl bromides/triflates | Pd catalyst, tBuBrettPhos ligand | - | N-arylaminothiazoles | mit.edu |
| S-Arylation | Thiourea, Aryl halides | nano-CuFe2O4 | - | Symmetrical aryl sulfides | researchgate.net |
| N-Arylation | Nitrogen heterocycles, Haloarenes | Potassium hydroxide | DMSO | N-arylated heterocycles | acs.org |
Incorporation into Macrocyclic Ligands
The thiourea moiety can be integrated into macrocyclic frameworks to create ligands with specific recognition and binding properties. The synthesis of such macrocycles often involves the reaction of a diamine with a dithiocarbamate (B8719985) or a related precursor. For example, N-tosyl macrocycles containing two thiourea units have been synthesized through the nucleophilic substitution reaction of a trisulfonamide with an activated bis-dithiocarbamate salt in an aqueous medium. arkat-usa.org This approach highlights a green synthesis route to complex macrocyclic structures.
Sucrose-based macrocycles containing thiourea groups have also been synthesized, demonstrating the versatility of this functional group in creating complex host molecules. The size of the resulting macrocycle, whether a monomer or a dimer, can be controlled by the reaction conditions, with flow synthesis favoring the formation of the monomeric macrocycle. rsc.org The conformational properties and anion binding capabilities of macrocycles containing thiourea units are of significant interest in supramolecular chemistry. nih.govacs.orgjyu.fi For instance, α,α′-trehalose-based macrocycles with thiourea spacers have been synthesized and their conformational flexibility and complexation behavior studied. rsc.org The synthesis of peptide-based macrocycles containing a thiazole (B1198619) core, which can be derived from a thiourea precursor, has been achieved on a solid support, further expanding the scope of thiourea-containing macrocycles. acs.orgnih.gov
| Macrocycle Type | Synthetic Strategy | Key Features | Ref. |
| N-Tosyl Macrocycles | Nucleophilic reaction of trisulfonamide with bis-dithiocarbamate salts | Contains two thiourea units, green synthesis in water | arkat-usa.org |
| Sucrose-Based Macrocycles | Reaction of per-O-benzylated sucrose (B13894) derivatives | Size-controlled synthesis (monomer vs. dimer) | rsc.org |
| Trehalose-Based Macrocycles | Incorporation of thiourea spacers | Study of conformational flexibility and complexation | rsc.org |
| Peptide-Thiazole Macrocycles | Solid-phase synthesis from thiourea precursor | Access to diverse stereoisomers | acs.orgnih.gov |
Covalent Attachment to Solid Supports
The immobilization of this compound and related thiourea derivatives onto solid supports is a crucial strategy for their application in areas such as catalysis and solid-phase extraction. Covalent attachment ensures the stability of the functionalized material and prevents leaching of the active species. A common approach involves the functionalization of a solid support, such as silica (B1680970) or polymer resins, with a reactive group that can form a covalent bond with the thiourea moiety.
For example, a thiourea-functionalized ionic liquid has been immobilized on multiwalled carbon nanotubes for the selective extraction of lead ions. nih.gov In another instance, a thiourea organocatalyst was immobilized on polystyrene and used in the enantioselective α-amination of 1,3-dicarbonyl compounds. beilstein-journals.org The immobilization of a Ni(II)-thiourea complex on silica-layered copper ferrite (B1171679) nanoparticles has been reported, creating a magnetically separable catalyst for the reduction of aromatic nitro compounds. sci-hub.se The synthesis of this supported catalyst involved the functionalization of the support with 3-chloropropyltrimethoxysilane, followed by substitution with thiourea. sci-hub.se Furthermore, thiourea has been immobilized on calcium carbonate for the solvent-free conversion of epoxides to thiiranes. researchgate.net
| Solid Support | Immobilization Strategy | Application | Ref. |
| Multiwalled Carbon Nanotubes | Immobilization of a thiourea-functionalized ionic liquid | Solid-phase extraction of lead ions | nih.gov |
| Polystyrene | Covalent attachment of a thiourea organocatalyst | Enantioselective α-amination | beilstein-journals.org |
| Silica-Layered Copper Ferrite | Anchoring of a Ni(II)-thiourea complex | Catalytic reduction of nitroarenes | sci-hub.se |
| Calcium Carbonate | Supporting thiourea | Solvent-free synthesis of thiiranes | researchgate.net |
| Polyethylene Glycol (PEG) | Attachment of a chiral thiourea catalyst | Homogeneous catalysis with easy recovery | researchgate.net |
Functionalization at the Sulfur Atom
The sulfur atom in this compound is a nucleophilic center and is susceptible to various chemical transformations, including the formation of thioethers and disulfides, as well as oxidation to sulfoxides and sulfones.
Thioether and Disulfide Formation
The reaction of thioureas with alkyl halides typically leads to the formation of S-alkylisothiouronium salts. These salts are versatile intermediates that can be hydrolyzed to thiols or used in the synthesis of thioethers. ias.ac.in A one-pot thioetherification of aryl halides has been developed using thiourea and benzyl (B1604629) bromide in water, catalyzed by a copper-grafted mesoporous material. rsc.orgrsc.org This method avoids the use of foul-smelling thiols by generating the thiolate in situ. rsc.orgrsc.org Dehydrative thioetherification of alcohols with thiols represents another important route to thioethers, and while not directly involving thiourea as the sulfur source, it highlights the general importance of thioether synthesis. chemrevlett.com
The oxidation of thioureas can lead to the formation of formamidine (B1211174) disulfides. For example, the oxidation of thiourea and N-substituted thioureas with acidified chloramine-T results in the corresponding formamidine disulfides. researchgate.net Similarly, oxidation of thiourea with iodine produces a cationic disulfide. wikipedia.org The formation of a disulfide bond can also be a key feature in the design of acyclic bis-thiourea anion receptors. oup.com A one-pot synthesis of asymmetric disulfides has been achieved using thiourea, alkyl halides, and benzyl thiocyanates under microwave irradiation in water. rsc.org
Oxidation to Sulfoxides and Sulfones
The oxidation of the sulfur atom in thioureas can lead to the formation of sulfoxides and sulfones, although these reactions can be complex and may lead to decomposition. The oxidation of thiourea with hydrogen peroxide can yield thiourea dioxide, which exists in equilibrium with its sulfinic acid tautomer, formamidine sulfinic acid. wikipedia.orgwikipedia.org The conditions of the oxidation, such as pH and temperature, are crucial in determining the product distribution. wikipedia.orgacs.org
The oxidation of N,N'-disubstituted thioureas with dimethyl sulfoxide (B87167) (DMSO) in the presence of hydrochloric acid has been reported to yield the corresponding ureas, along with dimethyl sulfide (B99878) and sulfur, indicating a desulfurization reaction rather than the formation of a stable sulfoxide or sulfone. jst.go.jp The oxidation of thioglycosides to their corresponding sulfoxides and sulfones has been achieved in a controlled manner using urea-hydrogen peroxide (UHP). beilstein-journals.org By adjusting the stoichiometry of UHP and the reaction temperature, either the sulfoxide or the sulfone can be obtained selectively. beilstein-journals.org While direct oxidation of this compound to a stable sulfoxide or sulfone is not well-documented, the oxidation of thiourea S,S,S-trioxides has been studied, which are prepared by the oxidation of thioureas with peracetic acid. iwu.edu These highly oxidized species are reactive and can undergo further transformations. iwu.edu The decomposition of thiourea dioxides in alkaline solutions proceeds via cleavage of the C-S bond, highlighting the potential instability of oxidized thiourea derivatives. acs.org
| Oxidation Product | Oxidizing Agent | Substrate | Key Observations | Ref. |
| Formamidine Disulfide | Chloramine-T (acidified) | Thiourea and N-substituted thioureas | First-order kinetics with respect to reactants | researchgate.net |
| Cationic Disulfide | Iodine | Thiourea | Formation of a dicationic disulfide species | wikipedia.org |
| Thiourea Dioxide | Hydrogen Peroxide | Thiourea | Product is formamidine sulfinic acid in solution | wikipedia.orgwikipedia.org |
| Urea (B33335) (Desulfurization) | Dimethyl Sulfoxide (acidic) | N,N'-Disubstituted thioureas | Formation of urea, dimethyl sulfide, and sulfur | jst.go.jp |
| Glycosyl Sulfoxides/Sulfones | Urea-Hydrogen Peroxide | Thioglycosides | Selective oxidation controlled by stoichiometry and temperature | beilstein-journals.org |
| Thiourea S,S,S-Trioxides | Peracetic Acid | Thioureas | Highly oxidized and reactive intermediates | iwu.edu |
Development of Hybrid this compound Architectures
The development of hybrid architectures involves the strategic combination of this compound with other functional components, such as fluorescent molecules, nanomaterials, and porous frameworks. These hybrid materials can exhibit enhanced or entirely new properties not present in the individual components, opening avenues for novel applications in sensing, catalysis, and materials science.
The conjugation of this compound with fluorescent tags is a key strategy for creating molecular probes and sensors. The thiourea moiety can influence the photophysical properties of a fluorophore or act as a recognition site, while the fluorophore provides a detectable optical signal.
Research Findings: The synthesis of fluorescently labeled thiourea derivatives often involves the reaction of an amine-functionalized precursor with an isothiocyanate-bearing fluorophore. rsc.org For this compound, a plausible synthetic route would involve functionalizing one of the butyl chains with an amine group, which can then be reacted with a fluorescent isothiocyanate dye. Alternatively, a fluorophore containing an isothiocyanate group can react with a suitably functionalized this compound precursor.
The choice of fluorophore is critical as its photophysical properties, such as quantum yield, Stokes shift, and sensitivity to the local environment, will dictate the performance of the resulting conjugate. rsc.orgualberta.ca The interaction between the this compound moiety and the fluorophore can lead to changes in the emission spectrum, which can be exploited for sensing applications. rsc.orgresearchgate.net For example, the binding of a target analyte to the this compound part of the conjugate could alter the electronic environment of the fluorophore, resulting in a measurable change in fluorescence intensity or wavelength. researchgate.net
Integrating this compound with nanomaterials like quantum dots (QDs) and metallic nanoparticles (NPs) creates hybrid systems that combine the properties of both components. mdpi.comresearchgate.net The this compound can act as a capping agent, stabilizing the nanoparticle and providing a functional interface for further interactions. nih.govscirp.org
Research Findings: The sulfur atom in the thiourea group has a strong affinity for noble metal surfaces, making this compound a suitable ligand for functionalizing gold or silver nanoparticles. wu.ac.thnih.gov This can be achieved by directly capping the nanoparticles with this compound during or after their synthesis. nanoprobes.commdpi.comcytodiagnostics.com The tributyl groups would provide solubility in nonpolar media, while the thiourea group anchors the molecule to the nanoparticle surface. Such functionalized nanoparticles could be used in applications where the specific binding properties of the thiourea group are desired. nih.gov
Quantum dots, which are semiconductor nanocrystals with size-tunable fluorescence, can also be functionalized with this compound. thermofisher.comnih.gov The this compound can act as a surface ligand, influencing the photophysical properties of the QD and its interaction with the surrounding environment. osti.govnih.govrsc.org The resulting hybrid material could function as a fluorescent sensor, where the binding of an analyte to the this compound moiety modulates the fluorescence of the quantum dot through mechanisms like fluorescence resonance energy transfer (FRET).
The incorporation of this compound or its derivatives as building blocks in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a sophisticated strategy for creating highly ordered, porous materials with tailored chemical functionalities. wikipedia.orgtitech.ac.jp
Research Findings on MOFs: MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. researchgate.netrsc.org While direct use of this compound as a primary linker is not widely reported, thiourea-based ligands have been successfully used to construct MOFs. rsc.org A strategy to incorporate this compound could involve designing a multitopic ligand that contains the this compound moiety. This functionalized linker would then be used in the solvothermal synthesis of a MOF. The this compound units would be periodically arranged within the pores of the MOF, making their functional groups accessible for applications such as selective guest binding or catalysis. The rigidity and connectivity of the linker are crucial factors that determine the stability and structure of the resulting MOF. nih.govrsc.orgnih.gov
Research Findings on COFs: COFs are porous crystalline polymers formed from the self-assembly of organic monomers linked by strong covalent bonds. mdpi.comresearchgate.net Recent research has demonstrated the synthesis of COFs containing thiourea functionalities. nih.govrsc.org These are typically prepared through the condensation reaction of multifunctional amine or aldehyde monomers. nih.govuky.edu For instance, a thiourea-containing COF was synthesized from 1,3,5-triformylphloroglucinol and a bis(thiourea) linker. rsc.org The resulting material exhibited good crystallinity and porosity. Incorporating a this compound derivative into a COF structure would require a monomer bearing at least two reactive sites (e.g., amine or aldehyde groups) for polymerization, in addition to the this compound group. The resulting COF would feature pores decorated with this compound units, potentially enhancing its performance in applications like selective adsorption or heterogeneous catalysis due to the specific properties of the thiourea group. rsc.orgresearchgate.netresearchgate.net
Emerging Research Directions and Future Perspectives for Tributylthiourea
Integration with Artificial Intelligence and Machine Learning for Design and Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the way new materials are developed. For a compound like tributylthiourea, AI and machine learning (ML) offer powerful tools to accelerate the discovery of novel derivatives with enhanced properties. azom.comquantumzeitgeist.com These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional trial-and-error laboratory work. research.googlearxiv.org
High-Throughput Screening of this compound Libraries
High-throughput screening (HTS) is an automated method used to rapidly test thousands to millions of chemical compounds for a specific activity. google.com In the context of this compound, researchers can create large virtual "libraries" of related molecules by systematically modifying its chemical structure. For instance, the length and branching of the butyl chains could be altered, or different functional groups could be added to the thiourea (B124793) core.
Using computational HTS, these libraries can be screened for desired properties, such as enhanced antioxidant potential, superior performance as a vulcanizing agent, or even novel biological activities. mdpi.com This process, which once required laborious synthesis and testing of each compound, can now be simulated by computers, allowing scientists to focus on synthesizing only the most promising candidates. nih.gov
Interactive Table: Hypothetical High-Throughput Screening Data for this compound Derivatives
This table simulates the output of an HTS workflow designed to identify derivatives with improved antioxidant efficacy compared to the parent this compound compound.
| Derivative ID | Structural Modification | Predicted Antioxidant Activity (Relative Units) | Synthesis Priority |
| TBTU-001 | This compound (Baseline) | 1.00 | N/A |
| TBTU-452 | Isobutyl substitution | 1.15 | Medium |
| TBTU-831 | Addition of a phenol (B47542) group | 1.85 | High |
| TBTU-915 | Replacement of sulfur with selenium | 1.62 | High |
| TBTU-1204 | Introduction of a hindered amine | 1.48 | Medium |
| TBTU-2155 | Shortening to tripropylthiourea | 0.89 | Low |
Predictive Modeling for Structure-Function Relationships
Predictive modeling, a key application of machine learning, aims to establish a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR). sciencepublishinggroup.comsciencepublishinggroup.com These models learn from existing data to understand how a molecule's structure influences its function or properties. jst.go.jpchemrxiv.org For this compound, a predictive model could be trained on a dataset of its derivatives and their experimentally measured properties (e.g., vulcanization scorch time, polymer stabilization effectiveness).
Interactive Table: Predictive Modeling of this compound Derivative Properties
This table illustrates how a QSPR model might use calculated molecular descriptors to predict a key performance indicator, such as the scorch time in rubber vulcanization.
| Derivative ID | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Scorch Time (min) |
| TBTU-001 | 230.45 | 4.2 | 29.3 | 12.5 |
| TBTU-452 | 230.45 | 4.0 | 29.3 | 11.8 |
| TBTU-831 | 322.49 | 4.5 | 49.5 | 14.2 |
| TBTU-915 | 277.41 | 4.2 | 20.1 | 13.1 |
Sustainable Applications and Circular Economy Integration
The global chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of the circular economy—a model focused on eliminating waste and promoting the continual use of resources. mdpi.complasticseurope.orgmdpi.com For industrial additives like this compound, this means developing greener synthesis routes, ensuring products are recyclable, and designing next-generation molecules that are biodegradable. europa.eu
Use in Catalytic Recycling Processes
The recycling of complex materials like vulcanized rubber and mixed plastics is a significant environmental challenge. ipen.org Chemical recycling, or depolymerization, aims to break down polymers into their constituent monomers, which can then be used to create new, virgin-quality materials. mdpi.comnih.gov This process often relies on catalysts to work efficiently under milder conditions. rsc.orgresearchgate.net
An emerging area of research is the potential for thiourea derivatives to act as or be part of catalytic systems for devulcanization or polymer degradation. nih.govrsc.org The sulfur and nitrogen atoms in the thiourea structure can interact with polymer chains or metal catalysts, potentially facilitating the selective breaking of cross-links in rubber or bonds within polymer backbones. analis.com.myacs.org Research could explore how this compound or its derivatives might be used to catalyze the breakdown of specific polymers, turning plastic waste into a valuable feedstock and closing the loop in a circular economy. ornl.gov
Development of Biodegradable this compound Derivatives
While effective, many industrial additives persist in the environment long after the product's life has ended. A key goal of green chemistry is to design molecules that perform their function effectively and then safely biodegrade. ijaers.com There is a significant research push to develop eco-friendly and non-toxic additives, particularly in the rubber and plastics industries. nih.govwjarr.comresearchgate.net
Future research on this compound will likely focus on modifying its structure to enhance biodegradability. This could involve incorporating ester or amide linkages into the butyl chains, which are more susceptible to hydrolysis and microbial degradation. The challenge lies in achieving this without compromising the compound's performance as an accelerator or antioxidant. The development of such "benign-by-design" derivatives would be a major step towards creating more sustainable rubber and plastic products. emerald.vc
Q & A
Q. What key physicochemical properties of Tributylthiourea are critical for experimental design, and how are they determined?
this compound’s solubility, stability, and reactivity under varying conditions (e.g., pH, temperature) are foundational for experimental reproducibility. Methodologies include:
- Solubility : Phase diagrams via gravimetric analysis in solvents like DMSO or ethanol .
- Stability : Accelerated degradation studies using HPLC to monitor breakdown products under thermal/UV stress .
- Reactivity : Spectroscopic techniques (FTIR, NMR) to track thiourea-thiocyanate isomerization in solution .
Q. What are the standard synthetic routes for this compound, and what principles govern their selection?
Common methods involve:
- Thiourea alkylation : Reacting thiourea with 1-bromobutane in basic media (e.g., K₂CO₃). Yield optimization requires controlling stoichiometry and reflux duration .
- Catalyzed synthesis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Purity assessment : Post-synthesis crystallization and TLC validation (silica gel, chloroform/methanol eluent) .
Q. Which analytical techniques are most reliable for assessing this compound purity in complex matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for quantifying TBTU alongside byproducts .
- Mass spectrometry : High-resolution MS (e.g., Q-TOF) to confirm molecular integrity and detect trace impurities .
- Elemental analysis : Combustion analysis for C, H, N, S to validate stoichiometric ratios .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Acute toxicity mitigation : Use of fume hoods, nitrile gloves, and emergency eyewash stations (LD₅₀ 250 mg/kg in rodents) .
- Waste disposal : Neutralization with dilute HCl before incineration to prevent environmental release .
Q. How are preliminary biological activities of this compound typically screened?
- In vitro assays : Antimicrobial disk diffusion (MIC against E. coli, S. aureus) .
- Enzyme inhibition : Spectrophotometric kinetics (e.g., urease inhibition at pH 7.4) .
Advanced Research Questions
Q. How can contradictions in reported toxicity levels of this compound across studies be resolved?
Discrepancies often arise from variable test models (e.g., cell lines vs. whole organisms) or exposure durations. Methodological solutions include:
- Dose-response meta-analysis : Pooling data from heterogeneous studies using random-effects models to identify confounding variables .
- Controlled replication : Standardizing OECD Guidelines 423 (acute oral toxicity) across labs to minimize protocol divergence .
Q. What experimental design strategies optimize this compound synthesis for specific functional group modifications?
- Design of Experiments (DOE) : Response surface methodology (RSM) to model interactions between catalyst concentration, temperature, and reaction time .
- In situ monitoring : ReactIR spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .
Q. How can researchers design ecotoxicological studies to assess this compound’s environmental persistence?
- Microcosm simulations : Mesocosm setups replicating aquatic/soil ecosystems to measure biodegradation half-lives under aerobic/anaerobic conditions .
- QSAR modeling : Predictive toxicology using logP and molecular docking to estimate bioaccumulation potential in non-target species .
Q. What computational approaches elucidate this compound’s mechanistic interactions at molecular levels?
- DFT calculations : Gaussian simulations to map electron density changes during metal chelation (e.g., Cu²⁺ binding) .
- Molecular dynamics (MD) : CHARMM force fields to simulate lipid bilayer penetration in cytotoxicity studies .
Q. How do researchers address long-term stability challenges in this compound storage for multi-year studies?
- Accelerated aging : Arrhenius modeling to predict degradation rates at 25°C based on high-temperature stability data (40–60°C) .
- Container compatibility : Comparative studies using glass vs. polymer-coated vials to assess leaching and moisture uptake .
Methodological Considerations
- Data validation : Triangulate findings using orthogonal techniques (e.g., NMR + HRMS) to confirm structural assignments .
- Ethical compliance : Adhere to OECD guidelines for vertebrate toxicology studies, including IACUC approvals for in vivo work .
- Statistical rigor : Predefine significance thresholds (α = 0.05) and power analyses (β ≥ 0.8) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
